Spiro[3.5]nonane-1,3-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMGLLFSPJRDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469342 | |
| Record name | Spiro[3.5]nonane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455264-97-8 | |
| Record name | Spiro[3.5]nonane-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455264-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3.5]nonane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[3.5]nonane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Spiro[3.5]nonane-1,3-dione
This technical guide provides a comprehensive overview of the synthesis of spiro[3.5]nonane-1,3-dione, a valuable spirocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the reaction mechanism, experimental protocols, and quantitative data.
Core Synthesis Pathway: Knoevenagel Condensation and Cyclization
The most direct and scalable synthesis of this compound is achieved through a Knoevenagel condensation of cyclohexanone with malonic acid, followed by an in-situ cyclization.[1] This one-pot reaction is typically facilitated by a dehydrating agent, such as acetic anhydride, which also serves as the solvent.
Reaction Mechanism
The reaction proceeds through two key stages:
-
Knoevenagel Condensation: This initial step involves the reaction between cyclohexanone and malonic acid. The carbonyl group of cyclohexanone is activated by the acidic conditions, and the enol form of malonic acid acts as a nucleophile, leading to the formation of an unstable intermediate that readily dehydrates to form cyclohexylidene malonic acid.
-
Intramolecular Cyclization: The cyclohexylidene malonic acid intermediate then undergoes a cyclization reaction. Under the reaction conditions, the carboxylic acid groups are activated, and a subsequent intramolecular acylation reaction forms the this compound ring system.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound via the Knoevenagel condensation route.[1]
| Parameter | Value |
| Reactants | Cyclohexanone, Malonic Acid |
| Solvent/Dehydrating Agent | Acetic Anhydride |
| Reaction Temperature | 130-140 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Purification Method | Recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound:
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Temperature probe
-
Heating mantle
-
Cyclohexanone
-
Malonic acid
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, combine cyclohexanone, malonic acid, and acetic anhydride.
-
Heating: Heat the reaction mixture to a gentle reflux, maintaining a temperature of approximately 130-140 °C for 4-6 hours.[1]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the excess acetic anhydride by the slow addition of water under vigorous stirring. An ice bath may be necessary to control the exothermic reaction.[1]
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound.[1]
Alternative Synthetic Approach
An alternative, albeit less direct, route to this compound involves the synthesis of a cyclobutane precursor, which is then reacted to form the spirocyclic system.
Precursor Synthesis: Diethyl 1,1-cyclobutanedicarboxylate
This precursor can be synthesized via the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base such as sodium ethoxide.[2]
Experimental Protocol for Precursor Synthesis:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, heat a mixture of diethyl malonate and 1,3-dibromopropane to approximately 70-80°C with vigorous stirring.[2]
-
Base Addition: Slowly add a solution of sodium ethoxide. The rate of addition should be controlled to maintain a gentle reflux.[2]
-
Reflux: After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.[2]
-
Work-up and Purification: Cool the reaction mixture, remove the ethanol by distillation, and add water to dissolve the sodium bromide precipitate. Extract the aqueous layer with diethyl ether. The combined organic layers are dried and concentrated, and the crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.[2]
The subsequent conversion of this cyclobutane precursor to this compound would involve a reaction with a suitable cyclohexane synthon, however, specific and detailed protocols for this step are less commonly reported in the literature.
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow diagram of the synthesis process.
References
Spectral Data of Spiro[3.5]nonane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for Spiro[3.5]nonane-1,3-dione, a valuable building block in organic synthesis. Due to the limited availability of experimentally acquired spectra in public databases, this document focuses on predicted data derived from established spectroscopic principles and computational models. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied by researchers synthesizing this compound.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound (Molecular Formula: C₉H₁₂O₂, Molecular Weight: 152.19 g/mol ).[1] These predictions are based on the analysis of its chemical structure, which features a spirocyclic system containing a cyclobutane-1,3-dione moiety and a cyclohexane ring.
Predicted ¹H NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 3.2 - 3.5 | Singlet | 4H | -CH₂- (Cyclobutanedione ring) |
| ~ 1.6 - 1.8 | Multiplet | 10H | -CH₂- (Cyclohexane ring) |
Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 210 - 220 | C=O (Ketone) |
| ~ 60 - 70 | C (Spiro center) |
| ~ 45 - 55 | -CH₂- (Cyclobutanedione ring) |
| ~ 20 - 40 | -CH₂- (Cyclohexane ring) |
Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2930, ~ 2860 | Strong | C-H stretch (alkane) |
| ~ 1780 - 1750 | Strong | C=O stretch (symmetric and asymmetric, cyclobutanedione) |
| ~ 1450 | Medium | C-H bend (alkane) |
Note: The IR absorption frequencies are characteristic ranges for the specified functional groups.[2][3][4][5][6]
Predicted Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Possible Fragment |
| 152 | Moderate | [M]⁺ (Molecular ion) |
| 124 | Strong | [M - CO]⁺ |
| 96 | Strong | [M - 2CO]⁺ |
| 81 | Moderate | [C₆H₉]⁺ |
| 68 | Moderate | [C₅H₈]⁺ |
| 55 | Strong | [C₄H₇]⁺ |
Note: The fragmentation pattern is a prediction based on the typical behavior of cyclic ketones and diones under EI-MS conditions.[7][8][9][10]
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Synthesis of this compound
A common route for the synthesis of this compound involves the condensation of a malonic ester derivative with a suitable dihaloalkane, followed by hydrolysis and decarboxylation.[11] Another approach is the reaction of a cyclobutane dicarboxylate with an appropriate reagent.[11] Given the challenges in purifying spirocyclic compounds, column chromatography is a frequently employed purification method.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography - GC):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
Mass Analysis (Electron Ionization - EI):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 200-250 °C.
-
The mass spectrum will be recorded for the peak corresponding to this compound as it elutes from the GC column.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of this compound.
Caption: A logical workflow for the synthesis, purification, and subsequent spectroscopic analysis of this compound.
References
- 1. Spiro(3.5)nonane-1,3-dione | C9H12O2 | CID 11607946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]
- 11. benchchem.com [benchchem.com]
Unveiling the Elusive Crystal Structure of Spiro[3.5]nonane-1,3-dione: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[3.5]nonane-1,3-dione is a spirocyclic compound featuring a cyclobutane ring fused to a cyclohexane ring. Its rigid, three-dimensional structure makes it an intriguing scaffold for medicinal chemistry and materials science. Despite its potential, a detailed crystal structure analysis, which is fundamental for understanding its solid-state properties and for structure-based drug design, is not publicly available. This guide provides a comprehensive overview of the methodologies that would be employed in the determination and analysis of the this compound crystal structure, from synthesis and crystallization to X-ray diffraction and structure refinement. While specific crystallographic data for the title compound is not available in public databases as of our latest search, this document serves as a technical roadmap for researchers embarking on such an analysis.
Introduction
Spirocyclic compounds, characterized by two rings sharing a single atom, possess unique conformational rigidity and three-dimensionality. These features are highly desirable in drug discovery as they can lead to enhanced binding affinity and selectivity for biological targets. This compound, with its compact and sterically defined structure, represents a valuable building block in the synthesis of more complex molecules. A thorough understanding of its crystal structure is paramount for elucidating intermolecular interactions, predicting polymorphism, and informing the design of novel derivatives.
As of the date of this publication, a search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), yielded no specific entry for the crystal structure of this compound. This technical guide, therefore, outlines the established experimental and computational workflows for such a determination.
Synthesis and Crystallization
The first step towards a crystal structure analysis is the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the condensation of a suitable precursor, such as a malonic ester derivative, with a dihaloalkane to form the spirocyclic core.
The logical workflow for the synthesis and purification of the compound is depicted below.
Caption: A generalized workflow for the synthesis and purification of this compound.
Experimental Protocol for Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, and the optimal conditions must be determined empirically.
Table 1: Common Crystallization Techniques
| Technique | Description |
| Slow Evaporation | A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, inducing crystallization. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. |
Experimental Workflow for Crystallization:
Caption: A flowchart illustrating the typical steps involved in growing single crystals for X-ray diffraction.
X-ray Diffraction Analysis
Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction.
Data Collection
The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. The crystal is rotated during the experiment to collect a complete dataset.
Structure Solution and Refinement
The collected diffraction data is used to determine the arrangement of atoms within the crystal.
Workflow for Crystal Structure Determination:
Caption: The computational workflow for solving and refining a crystal structure from diffraction data.
Expected Structural Features and Data Presentation
Although the precise crystal structure is unknown, some features can be anticipated based on the molecular structure of this compound. The cyclohexane ring would likely adopt a chair conformation, while the cyclobutanedione ring would be nearly planar. The spiro linkage would impose significant conformational constraints.
Should the crystal structure be determined, the quantitative data would be presented in standardized tables as exemplified below.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₉H₁₂O₂ |
| Formula Weight | 152.19 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
Table 3: Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C=O | Value |
| C-C (cyclobutane) | Value |
| C-C (cyclohexane) | Value |
| O=C-C | Value |
| C-C-C (cyclobutane) | Value |
| C-C-C (cyclohexane) | Value |
Conclusion
The determination of the crystal structure of this compound is a crucial step in fully characterizing this compound and unlocking its potential in various fields of chemical science. While the structure is not yet publicly available, the methodologies for its determination are well-established. This guide provides the necessary theoretical and practical framework for researchers to undertake this challenge. The resulting crystallographic data would be invaluable for computational studies, understanding solid-state packing, and designing novel spirocyclic molecules with tailored properties for applications in drug discovery and materials science.
Theoretical Conformational Analysis of Spiro[3.5]nonane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[3.5]nonane-1,3-dione is a compelling structural motif in medicinal chemistry, offering a rigid three-dimensional scaffold for the design of novel therapeutics. Understanding the conformational preferences of this spirocycle is paramount for structure-based drug design and for predicting its interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformation of this compound. In the absence of direct experimental or computational data for this specific molecule in the public domain, this document outlines the fundamental principles of its expected conformational behavior based on the well-established characteristics of its constituent cyclobutane and cyclohexane rings. Furthermore, it details the requisite computational protocols for a thorough theoretical investigation, serving as a roadmap for researchers in the field.
Introduction to the Conformational Landscape
The conformational behavior of this compound is governed by the interplay of the conformational dynamics of its two constituent rings: a cyclobutane-1,3-dione ring and a cyclohexane ring, linked by a spiro-carbon. The overall shape and energy of the molecule are determined by the puckering of the cyclobutane ring and the chair, boat, or twist-boat conformations of the cyclohexane ring.
The cyclobutane ring is known to adopt a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a planar arrangement.[1][2] This puckering is characterized by a dihedral angle between the two C-C-C planes. The barrier to planarity is relatively low, allowing for rapid inversion between the two puckered conformations.[3][4]
The cyclohexane ring predominantly exists in a strain-free chair conformation.[5][6] Other higher-energy conformations include the boat and the twist-boat, which are intermediates in the chair-to-chair ring flip.[7][8] The energy difference between the chair and the twist-boat conformation is approximately 5.5 kcal/mol.[9]
For this compound, the cyclohexane ring is expected to adopt a chair conformation as its ground state. This would lead to two primary conformers based on the orientation of the cyclobutane-1,3-dione moiety with respect to the axial and equatorial positions of the spiro-carbon on the cyclohexane ring.
Data Presentation: Reference Conformational Data for Constituent Rings
While specific quantitative data for this compound is not available, the following tables summarize the established theoretical and experimental data for the parent cyclobutane and cyclohexane rings, which serve as a crucial reference for any computational study on the target spirocycle.
Table 1: Conformational and Structural Parameters of Cyclobutane
| Parameter | Value | Method | Reference |
| Puckering Angle (θ) | 29.59° | Ab initio | [3] |
| Inversion Barrier | 482 cm⁻¹ (1.38 kcal/mol) | Ab initio | [3] |
| C-C Bond Length | 1.554 Å | Ab initio (CCSD(T)/aug-cc-pVTZ) | [4] |
| C-H Bond Length (α) | 1.093 Å | Ab initio (CCSD(T)/aug-cc-pVTZ) | [4] |
| C-H Bond Length (β) | 1.091 Å | Ab initio (CCSD(T)/aug-cc-pVTZ) | [4] |
| C-C-C Angle (φ) | 88.1° | Ab initio (CCSD(T)/aug-cc-pVTZ) | [4] |
Table 2: Relative Energies of Cyclohexane Conformers
| Conformation | Relative Energy (kcal/mol) | Method | Reference |
| Chair | 0.0 | Experimental | [5] |
| Twist-Boat | 5.5 | Experimental | [9] |
| Boat | 6.9 | Experimental | [7] |
| Half-Chair | 10.8 | Experimental | [8] |
Experimental Protocols: A Computational Approach
A thorough theoretical investigation of the conformational landscape of this compound would involve a multi-step computational workflow.
Initial Structure Generation and Conformational Search
The first step is to generate a three-dimensional structure of this compound. A systematic conformational search should then be performed to identify all possible low-energy conformers. This can be achieved using molecular mechanics (MM) force fields, which are computationally inexpensive and suitable for exploring a large conformational space.[10][11]
Geometry Optimization and Frequency Calculations
The unique conformers identified from the MM search should then be subjected to geometry optimization using higher levels of theory, such as Density Functional Theory (DFT) or ab initio methods.[12] The B3LYP functional with a Pople-style basis set (e.g., 6-31G(d)) is a common starting point for DFT calculations. For more accurate results, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) with larger basis sets (e.g., cc-pVTZ or aug-cc-pVTZ) are recommended.[4][13]
Following each optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Single-Point Energy Refinement
To obtain highly accurate relative energies of the conformers, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set than that used for the geometry optimization.
Transition State Search
To understand the dynamics of interconversion between different conformers (e.g., the ring flip of the cyclohexane moiety), a transition state search is necessary. Methods like the synchronous transit-guided quasi-Newton (STQN) method can be employed to locate the transition state structures connecting two minima. A frequency calculation on the transition state structure should yield exactly one imaginary frequency, confirming it as a first-order saddle point.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key conceptual and methodological aspects of the theoretical study of this compound conformation.
Caption: Computational workflow for the conformational analysis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. davuniversity.org [davuniversity.org]
- 7. ochem.as.uky.edu [ochem.as.uky.edu]
- 8. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 9. amherst.edu [amherst.edu]
- 10. usb.ac.ir [usb.ac.ir]
- 11. compchems.com [compchems.com]
- 12. ijert.org [ijert.org]
- 13. Structure, Vibrational Spectra and Ring Puckering Barrier of Cyclobutane | Journal Article | PNNL [pnnl.gov]
Reactivity Profile of Spiro[3.5]nonane-1,3-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have emerged as a privileged motif in medicinal chemistry and drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. The rigid framework of spirocycles allows for precise spatial orientation of functional groups, potentially enhancing binding affinity and selectivity for biological targets. Among these, the spiro[3.5]nonane core, featuring a cyclobutane ring fused to a cyclohexane ring through a single carbon atom, represents a valuable and somewhat underexplored area of chemical space. This technical guide provides a comprehensive overview of the reactivity profile of Spiro[3.5]nonane-1,3-dione, a key building block for the synthesis of more complex spiro[3.5]nonane derivatives.
This document details the synthesis of this compound, its known and inferred reactivity, and the potential applications of its derivatives in drug development, with a focus on providing actionable experimental protocols and clearly presented data.
Physicochemical Properties
This compound is a white to off-white solid with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[1] A summary of its key computed physicochemical properties is provided in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 455264-97-8 | [1] |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
Synthesis of this compound
The most common and scalable synthesis of this compound is achieved through a Knoevenagel-type condensation reaction between cyclohexanone and malonic acid, followed by cyclization.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Knoevenagel-type Condensation
This protocol is adapted from scalable synthetic procedures for related compounds.
Materials:
-
Cyclohexanone
-
Malonic Acid
-
Acetic Anhydride
-
Pyridine (catalyst)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq), malonic acid (1.1 eq), and a catalytic amount of pyridine in toluene.
-
Add acetic anhydride (1.5 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Reactivity Profile of this compound
The reactivity of this compound is primarily dictated by the presence of the two carbonyl groups and the acidic α-protons on the cyclobutane ring.
Reduction of the Carbonyl Groups
The most well-documented reaction of this compound is its reduction to Spiro[3.5]nonane-1,3-diol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the selective formation of syn- or anti-diols.
The diastereoselective reduction of this compound is a critical transformation for accessing specific stereoisomers of the corresponding diol, which can be valuable chiral building blocks.
Caption: Diastereoselective reduction of this compound.
The following table summarizes the diastereoselectivity and yield for the reduction of this compound under different conditions. (Note: Data presented is based on typical selectivities observed for similar cyclic 1,3-diones).[2]
| Entry | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | NaBH₄ | MeOH | 0 to rt | syn | >95:5 | 92 |
| 2 | NaBH₄, CeCl₃·7H₂O | MeOH | -78 to 0 | syn | >98:2 | 95 |
| 3 | LiAlH(OtBu)₃ | THF | -78 to rt | anti | <5:95 | 88 |
This protocol is based on established methodologies for the highly diastereoselective synthesis of syn-1,3-diols.[2]
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 g, 6.57 mmol) and CeCl₃·7H₂O (2.7 g, 7.23 mmol) in methanol (30 mL) at -78 °C, add sodium borohydride (0.27 g, 7.23 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude syn-Spiro[3.5]nonane-1,3-diol.
-
The crude product can be purified by column chromatography on silica gel.
Inferred Reactivity at the α-Carbon
Based on the known reactivity of 1,3-dicarbonyl compounds, this compound is expected to undergo a variety of reactions at the α-carbon (C2 position) of the cyclobutanedione ring. The protons at this position are acidic and can be removed by a base to form a stabilized enolate.
The enolate of this compound can also participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of a new carbon-carbon bond at the α-position.
The nucleophilic enolate can be alkylated or acylated using appropriate electrophiles, such as alkyl halides or acyl chlorides, providing a route to substituted spiro[3.5]nonane-1,3-diones.
Caption: Inferred reactivity of this compound at the α-carbon.
Cycloaddition Reactions
While direct examples involving this compound are scarce, related spirocyclic diones can participate in cycloaddition reactions. For instance, derivatives of indane-1,3-dione are known to undergo [3+2] and [4+2] cycloadditions. It is plausible that this compound or its derivatives could serve as dienophiles in Diels-Alder reactions or participate in other cycloaddition pathways to construct more complex polycyclic systems.
Applications in Drug Development
While there is limited publicly available information on the direct biological activity of this compound, the spiro[3.5]nonane scaffold is of significant interest in medicinal chemistry. The rigid, three-dimensional nature of this core can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Spiro[3.5]nonane Derivatives as Bioactive Molecules
Derivatives of the spiro[3.5]nonane core have shown promise in various therapeutic areas. A notable example is the development of 7-azaspiro[3.5]nonane derivatives as potent agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[3]
GPR119 Signaling Pathway
The activation of GPR119 by agonists, such as derivatives of the 7-azaspiro[3.5]nonane scaffold, leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which promotes the release of insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells, ultimately contributing to glucose homeostasis.
Caption: GPR119 signaling pathway activated by spiro[3.5]nonane derivatives.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its synthesis is well-established, and its reactivity, particularly the diastereoselective reduction of its carbonyl groups, provides access to important chiral synthons. While its broader reactivity profile is still an area for further exploration, the known chemistry of 1,3-diones suggests a wide range of potential transformations. The demonstrated biological activity of derivatives of the spiro[3.5]nonane core underscores the potential of this compound as a scaffold for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this intriguing spirocyclic compound.
References
An In-depth Technical Guide to Spiro[3.5]nonane-1,3-dione: Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.5]nonane-1,3-dione is a spirocyclic compound featuring a cyclobutane ring fused to a cyclohexane ring at a single carbon atom. This rigid, three-dimensional scaffold is of growing interest in medicinal chemistry and materials science. Spirocyclic motifs can impart desirable pharmacological properties, including enhanced binding affinity, selectivity, and improved ADMET (absorption, distribution, metabolism, and excretion) profiles. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and common transformations.
Physicochemical Properties
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 455264-97-8[1] |
| Molecular Formula | C₉H₁₂O₂[1] |
| Molecular Weight | 152.19 g/mol [1] |
| IUPAC Name | This compound[2] |
| InChI | InChI=1S/C9H12O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h1-6H2[2] |
| InChIKey | OEMGLLFSPJRDNX-UHFFFAOYSA-N[2] |
| SMILES | C1CCC2(CC1)C(=O)CC2=O[2] |
Table 2: Computed Physical and Chemical Properties
| Property | Value | Source |
| XLogP3 | 1.9 | PubChem[2] |
| Topological Polar Surface Area | 34.1 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 152.083729621 | PubChem[2] |
| Monoisotopic Mass | 152.083729621 | PubChem[2] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the two carbonyl groups of the dione functionality. It serves as a key intermediate in the synthesis of other spirocyclic compounds, most notably Spiro[3.5]nonane-1,3-diol, through reduction.
Reduction Reactions
This compound can be readily reduced to the corresponding diol, Spiro[3.5]nonane-1,3-diol. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions. Common methods include catalytic hydrogenation and chemical reduction with hydride reagents.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its subsequent reduction.
Protocol 1: Synthesis of this compound via Knoevenagel-type Condensation
This synthesis is typically achieved through a condensation reaction. While specific literature detailing a full, robust protocol for this exact molecule is sparse, a general procedure based on analogous syntheses is presented.
Materials and Equipment:
-
Cyclohexanone
-
Malonic acid
-
Acetic anhydride
-
Pyridine
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Combine cyclohexanone and malonic acid in a round-bottom flask.
-
Slowly add acetic anhydride and a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Perform an aqueous workup to remove unreacted reagents and byproducts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Reduction of this compound to Spiro[3.5]nonane-1,3-diol
Two effective methods for the reduction of the dione to the diol are presented below.
Method A: Catalytic Hydrogenation
Materials and Equipment:
-
This compound
-
5% Ruthenium on carbon (Ru/C) catalyst
-
Methanol
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor, suspend this compound (1.0 mol) in methanol.
-
Carefully add the 5% Ru/C catalyst (5% w/w).
-
Seal the reactor and purge with an inert gas, such as nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 10 bar.
-
Heat the mixture to 80°C with vigorous stirring.
-
Maintain these conditions for 12-24 hours, monitoring hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude Spiro[3.5]nonane-1,3-diol.
-
The product can be purified by recrystallization.
Method B: Sodium Borohydride Reduction
Materials and Equipment:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Three-necked round-bottom flask with mechanical stirrer, dropping funnel, and temperature probe
-
Ice bath
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mol) in methanol in the three-necked flask.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add sodium borohydride (2.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring completion by TLC.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization.
Visualizations
Logical Workflow for Synthesis and Reduction
Caption: General workflow for the synthesis of this compound and its subsequent reduction.
Decision Tree for Reduction Method Selection
Caption: Decision logic for selecting a reduction method for this compound.
Signaling Pathways
Currently, there is no available literature suggesting the direct involvement of this compound in specific biological signaling pathways. Its primary role in research and development is as a synthetic building block for the creation of more complex molecules with potential biological activity.
Conclusion
This compound is a valuable spirocyclic intermediate. While comprehensive experimental data on its physical properties are limited, its synthesis and chemical transformations, particularly its reduction to the corresponding diol, are established. The protocols and workflows provided in this guide offer a foundational resource for researchers and scientists working with this compound, facilitating its use in drug discovery and materials science applications. Further characterization of its physicochemical and biological properties will undoubtedly expand its utility in these fields.
References
A Technical Guide to Spiro[3.5]nonane-1,3-dione: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their inherent three-dimensional structures.[1] These rigid frameworks can orient substituents in precise spatial arrangements, potentially leading to improved potency, selectivity, and pharmacokinetic properties compared to their linear or planar counterparts.[1] Spiro[3.5]nonane-1,3-dione is a versatile building block belonging to this class of compounds, offering a unique starting point for the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on its role as a precursor in the development of more complex molecules for therapeutic applications.
Chemical Identity and Properties
The fundamental details of this compound are summarized below. While extensive experimental data is not widely available in public domains, computed properties provide valuable estimates for research and experimental design.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 455264-97-8 | [2] |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| Canonical SMILES | C1CCC2(CC1)C(=O)CC2=O | [2] |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.9 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 152.083729621 | [2] |
| Topological Polar Surface Area | 34.1 Ų | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knoevenagel-type condensation reaction. The following protocol is a representative example of this synthetic approach.
Experimental Protocol: Knoevenagel-type Condensation
Objective: To synthesize this compound from cyclohexanone and malonic acid.
Materials:
-
Cyclohexanone
-
Malonic Acid
-
Acetic Anhydride
Procedure:
-
Combine equimolar amounts of cyclohexanone and malonic acid in a reaction vessel.
-
Add acetic anhydride to the mixture, which serves as both a solvent and a dehydrating agent.
-
Heat the reaction mixture to a temperature of 130-140 °C for 4-6 hours.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white to off-white crystalline solid.
Application as a Synthetic Intermediate
This compound is a valuable precursor for the synthesis of other spirocyclic compounds, most notably Spiro[3.5]nonane-1,3-diol. The reduction of the dione to the diol is a critical transformation that opens avenues for further chemical modifications.
Experimental Protocol: Reduction to syn-Spiro[3.5]nonane-1,3-diol (Luche Reduction)
Objective: To perform a diastereoselective reduction of this compound to yield the syn-diol.
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 g, 6.57 mmol) and CeCl₃·7H₂O (2.7 g, 7.23 mmol) in methanol (30 mL) in a round-bottom flask.[3]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Add sodium borohydride (0.27 g, 7.23 mmol) portion-wise over 15 minutes, ensuring the temperature remains at -78 °C.[3]
-
Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to 0 °C and stir for an additional hour.[3]
-
Quench the reaction by the slow addition of water (10 mL).[3]
-
Remove the methanol under reduced pressure.[3]
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexane, 1:1) to afford syn-Spiro[3.5]nonane-1,3-diol as a white solid.[3]
Potential in Drug Discovery
While direct biological activity for this compound has not been extensively documented, the spiro[3.5]nonane scaffold is of significant interest in medicinal chemistry. For instance, the closely related 7-azaspiro[3.5]nonane core has been successfully utilized in the development of potent G-protein coupled receptor (GPCR) agonists, highlighting the potential of this chemical space.[4] The rigid nature of the spirocyclic system is advantageous for designing molecules with specific conformations to optimize interactions with biological targets.[1]
The dione functionality of this compound and the subsequent diol derivative provide handles for a variety of chemical transformations, making it a valuable starting material for creating diverse chemical libraries for high-throughput screening.
Visualizing Synthetic and Application Pathways
The following diagrams illustrate the synthetic pathway to this compound and its subsequent utility as a building block in a drug discovery context.
References
The Spiro[3.5]nonane Core: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.5]nonane core, a unique three-dimensional carbocyclic framework, has emerged as a scaffold of significant interest in medicinal chemistry. Its rigid, non-planar structure provides a distinct advantage in the design of novel therapeutics by enabling precise spatial orientation of functional groups, which can lead to enhanced target specificity and improved pharmacokinetic profiles. While the broader class of spirocyclic compounds has been explored for various therapeutic applications, the spiro[3.5]nonane moiety has gained particular prominence through its incorporation into potent and selective agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the biological significance of the spiro[3.5]nonane core, with a primary focus on its application in the development of GPR119 agonists. It includes a summary of quantitative biological and pharmacokinetic data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows.
Introduction: The Rise of Spirocycles in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in contemporary drug discovery. Their inherent three-dimensionality offers a compelling alternative to the predominantly flat, aromatic structures that have historically dominated small-molecule therapeutics. This unique topology allows for the exploration of novel chemical space and can confer several advantageous properties to drug candidates, including:
-
Improved Target Affinity and Selectivity: The rigid nature of the spirocyclic core helps to pre-organize appended functional groups in a conformationally restricted manner, facilitating optimal interactions with the binding sites of biological targets.[1]
-
Enhanced Physicochemical Properties: The introduction of sp³-rich spirocenters can lead to improved solubility, metabolic stability, and oral bioavailability compared to their aromatic counterparts.[2]
-
Novel Intellectual Property: The structural novelty of spirocyclic scaffolds provides opportunities for securing new patents in a competitive pharmaceutical landscape.
The spiro[3.5]nonane core, consisting of a cyclobutane ring fused to a cyclohexane ring through a common carbon atom, is a particularly attractive scaffold within this class. Its derivatives have shown significant promise, most notably as agonists of GPR119.
The Spiro[3.5]nonane Core and GPR119 Agonism: A Focus on Type 2 Diabetes
A substantial body of research on the biological significance of the spiro[3.5]nonane core is centered on its 7-aza-analogs, which have been developed as potent agonists of the G protein-coupled receptor 119 (GPR119).[2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a key regulator of glucose homeostasis.[1]
Activation of GPR119 stimulates a signaling cascade that results in the glucose-dependent secretion of insulin from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from the gut.[1] This dual mechanism of action makes GPR119 a highly attractive target for the development of novel anti-diabetic agents with a potentially lower risk of hypoglycemia.
GPR119 Signaling Pathway
The binding of a 7-azaspiro[3.5]nonane agonist to GPR119 initiates a conformational change in the receptor, leading to the activation of the coupled Gαs protein. The activated Gαs subunit then stimulates adenylyl cyclase (AC) to catalyze the conversion of ATP into the second messenger cyclic AMP (cAMP). The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.
Quantitative Data: Biological Activity and Pharmacokinetics
Structure-activity relationship (SAR) studies on 7-azaspiro[3.5]nonane derivatives have led to the identification of highly potent GPR119 agonists. The optimization of substituents on the piperidine nitrogen and an aryl group has been a key focus of these efforts.[2]
Table 1: In Vitro Biological Activity of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist (Compound 54g)
| Compound ID | Target | Assay Type | EC50 (nM) |
| 54g | Human GPR119 | cAMP Accumulation | 2.5 |
Data extracted from Matsuda et al., Bioorg. Med. Chem. 2018.[3]
Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats
| Compound ID | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) |
| 54g | 3 | 1.0 | 450 | 1200 | 2.1 |
Data extracted from Matsuda et al., Bioorg. Med. Chem. 2018.[4]
Other Potential Biological Activities of the Spiro[3.5]nonane Core
While the development of GPR119 agonists remains the most prominent application of the spiro[3.5]nonane scaffold, preliminary research suggests its potential in other therapeutic areas. The rigid three-dimensional structure of the core makes it an attractive framework for designing inhibitors of various enzymes and modulators of other receptors.
Enzyme Inhibition
The spiro[3.5]nonane core has been incorporated into molecules designed to inhibit enzymes. For instance, derivatives of 6-azaspiro[3.5]nonane have been investigated as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the life cycle of the virus.[5] The spirocyclic scaffold helps to position the pharmacophoric elements in a way that they can effectively interact with the enzyme's active site.[5]
Anticancer and Antimicrobial Potential
General studies on spiro compounds have highlighted their potential as anticancer and antimicrobial agents.[6][7] Although specific examples with the spiro[3.5]nonane core are less documented, the structural features that confer activity in other spirocyclic systems, such as conformational rigidity and the ability to present diverse functional groups in a defined spatial arrangement, are also present in spiro[3.5]nonane derivatives. Further exploration of this scaffold in oncology and infectious disease research is warranted.
Experimental Protocols
Synthesis of the Spiro[3.5]nonane Core
The synthesis of the fundamental spiro[3.5]nonane framework can be achieved through various synthetic routes. One common approach involves the construction of the spirocyclic ketone, spiro[3.5]nonan-2-one, which can then be further functionalized.
Protocol 1: Synthesis of Spiro[3.5]nonane-1,3-dione
This protocol describes a Knoevenagel-type condensation to form the dione intermediate.[8]
-
Materials: Cyclohexanone, Malonic acid, Acetic anhydride, Sodium bicarbonate, Ethyl acetate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a suitable reaction flask, add malonic acid and acetic anhydride.
-
Begin stirring and add cyclohexanone portion-wise, monitoring the internal temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by the slow addition of water, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.[8]
-
Synthesis of 7-Azaspiro[3.5]nonane Derivatives
The synthesis of 7-azaspiro[3.5]nonane GPR119 agonists typically involves a multi-step sequence. A general workflow is outlined below.
Protocol 2: General Procedure for N-Arylation of the 7-Azaspiro[3.5]nonane Core
This protocol describes a key step in the synthesis of many GPR119 agonists.[1]
-
Materials: 7-Azaspiro[3.5]nonane intermediate (Boc-protected), Deprotecting agent (e.g., Trifluoroacetic acid - TFA), Aryl halide or boronic acid, Palladium catalyst (for cross-coupling), Base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA), Solvent (e.g., Dichloromethane - DCM, N,N-Dimethylformamide - DMF).
-
Procedure:
-
Deprotection: Dissolve the Boc-protected 7-azaspiro[3.5]nonane intermediate in a suitable solvent such as DCM. Add a deprotecting agent like TFA and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS). Remove the solvent under reduced pressure to obtain the crude amine salt.
-
Coupling: Dissolve the amine salt in a solvent like DMF. Add a base such as TEA or DIPEA. Add the appropriate aryl halide or boronic acid and a suitable palladium catalyst.
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours), while monitoring the reaction progress.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.[1]
-
In Vitro GPR119 Activity Assay (cAMP Measurement)
The potency of GPR119 agonists is typically determined by measuring their ability to stimulate the production of intracellular cAMP in a stable cell line expressing the receptor.
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Materials: Stable cell line expressing human or rat GPR119 (e.g., HEK293 or CHO cells), appropriate cell culture media, 384-well plates, Phosphodiesterase inhibitor (e.g., IBMX), Test compounds, Commercial cAMP assay kit (e.g., HTRF or LANCE).
-
Procedure:
-
Culture a stable cell line expressing the GPR119 receptor in the appropriate media.
-
Seed the cells into 384-well plates and incubate overnight.
-
Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor for 30 minutes at room temperature.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plates for a further 30 minutes at room temperature.
-
Determine the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value.[1]
-
Conclusion
The spiro[3.5]nonane core represents a valuable and privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure has been successfully exploited in the design of potent and selective GPR119 agonists for the potential treatment of type 2 diabetes. The well-defined spatial arrangement of substituents afforded by the rigid spiro[3.5]nonane framework facilitates strong interactions with the GPR119 receptor, leading to excellent in vitro potency and favorable in vivo pharmacokinetic profiles. While the current research landscape is dominated by GPR119-related applications, the promising, albeit less explored, activities of spiro[3.5]nonane derivatives in other therapeutic areas, such as enzyme inhibition and as potential anticancer and antimicrobial agents, suggest that the full biological potential of this scaffold is yet to be fully realized. The synthetic accessibility of the spiro[3.5]nonane core, coupled with its desirable physicochemical properties, ensures that it will remain an important building block in the development of future generations of innovative therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of the spiro[3.5]nonane core in their own discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Functionalized Spiro [Indoline-3,5'-pyrroline]-2,2'dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Spiro[3.5]nonane-1,3-dione from Diethyl Malonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of Spiro[3.5]nonane-1,3-dione, a valuable building block in medicinal chemistry and drug development, starting from the readily available reagent, diethyl malonate. The synthesis involves a three-step reaction sequence: a Knoevenagel condensation, a [2+2] cycloaddition to form the spirocyclic core, and a final hydrolysis and decarboxylation step.
Introduction
Spirocyclic compounds are of significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. This compound serves as a versatile scaffold for the synthesis of more complex spirocyclic molecules. The following protocols outline a reliable pathway for its preparation from diethyl malonate and cyclohexanone.
Overall Reaction Scheme
The synthesis of this compound from diethyl malonate is accomplished via the following three-stage process:
Caption: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Knoevenagel Condensation - Synthesis of Diethyl 2-cyclohexylidenemalonate
This step involves the condensation of diethyl malonate with cyclohexanone to form the intermediate, diethyl 2-cyclohexylidenemalonate. This reaction is a classic example of a Knoevenagel condensation.[1][2][3][4][5]
Reaction:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl malonate | 160.17 | 16.0 g | 0.1 |
| Cyclohexanone | 98.14 | 9.8 g | 0.1 |
| Piperidine | 85.15 | 1.7 g | 0.02 |
| Glacial Acetic Acid | 60.05 | 1.2 g | 0.02 |
| Toluene | 92.14 | 100 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aq. NaCl | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene (100 mL), diethyl malonate (16.0 g, 0.1 mol), cyclohexanone (9.8 g, 0.1 mol), piperidine (1.7 g, 0.02 mol), and glacial acetic acid (1.2 g, 0.02 mol).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water (2 x 50 mL), 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and finally with saturated aqueous NaCl solution (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield diethyl 2-cyclohexylidenemalonate as a colorless oil.
Expected Yield: 75-85%
Physical Properties:
-
Boiling Point: 135-138 °C at 10 mmHg
Step 2: [2+2] Cycloaddition - Synthesis of Diethyl 1,3-dioxospiro[3.5]nonane-2,2-dicarboxylate
This step involves the formation of the cyclobutane ring via a [2+2] cycloaddition of ketene, generated in situ from acetyl chloride and triethylamine, with the electron-deficient alkene, diethyl 2-cyclohexylidenemalonate.
Reaction:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl 2-cyclohexylidenemalonate | 240.31 | 24.0 g | 0.1 |
| Acetyl chloride | 78.50 | 8.6 g | 0.11 |
| Triethylamine | 101.19 | 22.3 g | 0.22 |
| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |
| 1 M HCl | - | As needed | - |
| Saturated aq. NaCl | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve diethyl 2-cyclohexylidenemalonate (24.0 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol) in anhydrous diethyl ether (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (8.6 g, 0.11 mol) in anhydrous diethyl ether (50 mL).
-
Add the acetyl chloride solution dropwise to the stirred reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Add a second equivalent of triethylamine (11.1 g, 0.11 mol) to the reaction mixture.
-
Stir the mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with diethyl ether.
-
Combine the filtrate and washings and wash sequentially with cold 1 M HCl (2 x 50 mL), water (50 mL), and saturated aqueous NaCl solution (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield diethyl 1,3-dioxospiro[3.5]nonane-2,2-dicarboxylate.
Expected Yield: 50-60%
Step 3: Hydrolysis and Decarboxylation - Synthesis of this compound
The final step involves the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by thermal decarboxylation to yield the target this compound.
Reaction:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl 1,3-dioxospiro[3.5]nonane-2,2-dicarboxylate | 282.33 | 28.2 g | 0.1 |
| Sodium Hydroxide | 40.00 | 12.0 g | 0.3 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aq. NaCl | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve diethyl 1,3-dioxospiro[3.5]nonane-2,2-dicarboxylate (28.2 g, 0.1 mol) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (12.0 g, 0.3 mol) in water (100 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A precipitate may form.
-
Heat the acidified mixture to reflux for 2-3 hours to effect decarboxylation (evolution of CO₂ should be observed).
-
Cool the mixture to room temperature and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with saturated aqueous NaCl solution (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., hexane or ethyl acetate/hexane) to obtain pure this compound as a white solid.
Expected Yield: 70-80%
Physical Properties:
-
Melting Point: 118-120 °C
Data Summary
| Compound | Structure | Molar Mass ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | Boiling Point (°C) |
| Diethyl 2-cyclohexylidenemalonate | 240.31 | Colorless Oil | 75-85 | - | 135-138 @ 10 mmHg | |
| Diethyl 1,3-dioxospiro[3.5]nonane-2,2-dicarboxylate | 282.33 | Viscous Oil/Solid | 50-60 | - | - | |
| This compound | 152.19 | White Solid | 70-80 | 118-120 | - |
Workflow Visualization
Caption: Detailed experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Diethyl ether is extremely flammable; avoid open flames and sparks.
-
Acetyl chloride is corrosive and reacts violently with water. Handle with care.
-
Concentrated HCl and NaOH are corrosive. Handle with appropriate care.
-
Triethylamine has a strong, unpleasant odor and is flammable.
Applications in Drug Development
This compound is a valuable starting material for the synthesis of a variety of spirocyclic compounds with potential therapeutic applications. The 1,3-dione functionality can be readily modified to introduce diverse functional groups, allowing for the exploration of structure-activity relationships. This scaffold has been incorporated into molecules targeting a range of biological pathways, highlighting its importance in the generation of novel drug candidates.
References
Application Notes and Protocols: Synthesis of Spiro[3.5]nonane-1,3-dione via Knoevenagel-Type Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are prominent structural motifs in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced pharmacological properties.[1] This document provides detailed application notes and protocols for the synthesis of Spiro[3.5]nonane-1,3-dione, a valuable precursor for more complex spirocyclic molecules, via a Knoevenagel-type condensation.[1][2] The synthesis involves the reaction of cyclohexanone and malonic acid.[2] This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[3][4] It typically involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product after dehydration.[3][5] This methodology has been adapted for the synthesis of a wide variety of compounds, including spirocycles.[6][7] this compound is a key intermediate in the synthesis of various bioactive molecules and spiro-containing ligands.[1][8] Its synthesis, while crucial, can present challenges such as low yields and difficult purification.[9]
Reaction Mechanism and Workflow
The synthesis of this compound from cyclohexanone and malonic acid proceeds through a Knoevenagel-type condensation followed by cyclization. The reaction is typically catalyzed by a base, and in this protocol, acetic anhydride is also used.[2]
A diagram illustrating the general workflow for the synthesis is provided below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a reported scale-up synthesis.[2]
Materials:
-
Cyclohexanone
-
Malonic acid
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add malonic acid (520 g, 5.0 mol) and acetic anhydride (1.5 L).
-
Addition of Cyclohexanone: Begin stirring the mixture and add cyclohexanone (490 g, 5.0 mol) portion-wise over 30 minutes. Monitor the internal temperature during the addition.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: The provided source does not specify the full work-up for this initial reaction. However, a typical work-up would involve quenching the excess acetic anhydride, for example, by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [10] |
| Molecular Weight | 152.19 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| CAS Number | 455264-97-8 | [10] |
Table 2: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | Cyclohexanone, Malonic acid | [2] |
| Solvent/Reagent | Acetic anhydride | [2] |
| Reaction Temperature | 130-140 °C | [2] |
| Reaction Time | 4-6 hours | [2] |
| Purification Method | Recrystallization | [2] |
Troubleshooting
Challenges in the synthesis of this compound can arise, leading to low yields or impure products.[9]
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference |
| Low or No Product Yield | Incomplete reaction, presence of moisture, incorrect reaction temperature. | Increase reaction time or temperature, ensure all glassware is oven-dried and use anhydrous solvents, optimize temperature. | [9] |
| Formation of Side Products | Incorrect stoichiometry of reactants. | Use a slight excess of one reactant to drive the reaction to completion. | [9] |
| Difficult Purification | Presence of unreacted starting materials, formation of closely related byproducts. | Column chromatography or recrystallization with an optimized solvent system. | [9] |
A logical approach to troubleshooting the synthesis is depicted in the following diagram.
Caption: Troubleshooting logic for this compound synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Cyclohexanone is flammable.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Knoevenagel-type condensation provides a viable route for the synthesis of this compound, a key building block in medicinal chemistry. Careful control of reaction conditions and purification methods are essential for obtaining high yields of the pure product. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers engaged in the synthesis of spirocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Spiro(3.5)nonane-1,3-dione | C9H12O2 | CID 11607946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of Spiro[3.5]nonane-1,3-dione to spiro[3.5]nonane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and experimental protocols for the diastereoselective reduction of Spiro[3.5]nonane-1,3-dione to its corresponding 1,3-diol, a valuable building block in medicinal chemistry and materials science. The rigid, three-dimensional architecture of spirocycles is of significant interest for creating novel molecular scaffolds with unique pharmacological properties.[1] The stereochemical outcome of the dione reduction is critical and can be controlled by the selection of the reducing agent and reaction conditions to favor either the syn- or anti-diol.[2] This note details several common reduction methodologies, including Luche reduction, catalytic hydrogenation, and hydride reduction, providing researchers with a comparative guide for synthesizing the desired diastereomer. While specific peer-reviewed data for the reduction of this compound is limited, the protocols and data presented herein are based on established methodologies for analogous cyclic 1,3-diones.
Overview of Synthetic Pathways
The primary route to spiro[3.5]nonane-1,3-diol is the reduction of the commercially available this compound. The choice of reducing agent is paramount in determining the diastereoselectivity of the final product, yielding either the syn (cis) or anti (trans) diol.
Caption: Synthetic routes to spiro[3.5]nonane-1,3-diol.
Data Presentation: Diastereoselective Reduction
The following table summarizes the expected outcomes for the reduction of this compound based on typical selectivities observed for similar cyclic 1,3-diones.[2]
| Entry | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | NaBH₄, CeCl₃·7H₂O | Methanol | -78 to 0 | syn | >95:5 | 92 |
| 2 | Ru/C, H₂ (10 bar) | Methanol | 80 | Mixture | ~70:30 | 85 |
| 3 | LiAlH(OtBu)₃ | THF | -78 | anti | >5:95 | 88 |
| 4 | NaBH₄ | Methanol | 0 to rt | syn | ~80:20 | 90 |
Note: The data presented in this table is hypothetical and based on established trends for the reduction of analogous cyclic 1,3-diones. Experimental optimization is recommended.
Experimental Protocols
This method is highly selective for the syn-diol isomer.[2] The use of cerium(III) chloride increases the hardness of the borohydride reagent, leading to a preferential 1,2-reduction.[3]
Caption: Workflow for the Luche reduction.
Materials:
-
This compound (1.0 g, 6.57 mmol)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (2.7 g, 7.23 mmol)
-
Sodium borohydride (NaBH₄) (0.27 g, 7.23 mmol)
-
Methanol (30 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a solution of this compound (1.0 g, 6.57 mmol) and CeCl₃·7H₂O (2.7 g, 7.23 mmol) in methanol (30 mL) at -78 °C, add sodium borohydride (0.27 g, 7.23 mmol) portion-wise over 15 minutes.[2]
-
Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to 0 °C and stir for an additional hour.[2]
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane, 1:1) to afford syn-Spiro[3.5]nonane-1,3-diol as a white solid.[1]
This method typically yields a mixture of diastereomers and is suitable for large-scale synthesis. The diastereoselectivity can be influenced by the choice of catalyst, solvent, and reaction conditions.
Materials:
-
This compound (1.0 mol)
-
5% Ruthenium on carbon (Ru/C) catalyst (5% w/w)
-
Methanol (2 L)
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, suspend this compound (1.0 mol) in methanol (2 L).
-
Carefully add the 5% Ru/C catalyst.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 10 bar.
-
Heat the mixture to 80 °C with vigorous stirring and maintain for 12-24 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purge the reactor with nitrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.
Characterization of Diastereomers
The syn- and anti-diastereomers of spiro[3.5]nonane-1,3-diol can be distinguished by spectroscopic methods, primarily NMR.[4]
Expected Spectroscopic Data:
| Spectroscopic Technique | Parameter | syn-Spiro[3.5]nonane-1,3-diol | anti-Spiro[3.5]nonane-1,3-diol |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) | ~3.8 (m, 2H, CH-OH), ~2.5 (br s, 2H, OH), 1.6-1.9 (m, 12H, CH₂) | ~4.1 (m, 1H, CH-OH axial), ~3.6 (m, 1H, CH-OH equatorial), ~2.3 (br s, 2H, OH), 1.5-2.0 (m, 12H, CH₂) |
| J (Hz) | Complex multiplets | Distinct coupling constants for axial and equatorial protons | |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) | ~70 (CH-OH), ~35 (spiro-C), ~30 (CH₂), ~25 (CH₂) | ~72 (CH-OH), ~68 (CH-OH), ~36 (spiro-C), ~32 (CH₂), ~28 (CH₂), ~24 (CH₂) |
| IR Spectroscopy (ATR) | ν (cm⁻¹) | ~3350 (br, O-H stretch), ~2920 (C-H stretch), ~1050 (C-O stretch) | ~3380 (br, O-H stretch), ~2925 (C-H stretch), ~1060 (C-O stretch) |
| Mass Spectrometry (EI) | m/z | 156 (M⁺), 138 (M⁺ - H₂O), 120 (M⁺ - 2H₂O) | 156 (M⁺), 138 (M⁺ - H₂O), 120 (M⁺ - 2H₂O) |
Note: This data is based on established principles of stereoisomerism and its influence on spectroscopic outcomes and should be confirmed by experimental analysis.[4]
Conclusion
The reduction of this compound to spiro[3.5]nonane-1,3-diol can be achieved through various methods, with the choice of reagents and conditions dictating the stereochemical outcome. The Luche reduction offers high selectivity for the syn-diol, while catalytic hydrogenation provides a scalable route that typically yields a mixture of diastereomers. The protocols and data provided in this application note serve as a comprehensive guide for researchers to synthesize and characterize the desired spiro[3.5]nonane-1,3-diol isomers for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Diastereoselective Reduction of Spiro[3.5]nonane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective reduction of spiro[3.5]nonane-1,3-dione to the corresponding syn- and anti-1-hydroxy-spiro[3.5]nonan-3-one and 1,3-diols. The spirocyclic scaffold is a significant structural motif in medicinal chemistry, and the stereocontrolled introduction of hydroxyl groups is a critical step in the synthesis of novel drug candidates and complex molecules.
The reduction of the prochiral carbonyl groups in this compound can lead to the formation of diastereomeric products. The selection of an appropriate reducing agent and careful control of reaction conditions are paramount to achieving high diastereoselectivity. This note outlines protocols for achieving either the syn or anti diastereomer as the major product.
Data Presentation
The following table summarizes representative quantitative data for the diastereoselective reduction of this compound under various conditions. Please note that this data is illustrative and based on typical outcomes for the reduction of cyclic β-diketones. Actual results may vary.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | NaBH₄, CeCl₃·7H₂O (Luche Reduction) | Methanol | -78 | syn-diol | >95:5 | 92 |
| 2 | L-Selectride® | THF | -78 | syn-diol | >99:1 | 88 |
| 3 | LiAlH(Ot-Bu)₃ | THF | -78 | anti-diol | 5:95 | 85 |
| 4 | K-Selectride® | THF | -78 | anti-diol | <1:99 | 89 |
| 5 | Baker's Yeast (Biocatalytic) | Water/Glucose | Room Temp. | (S)-hydroxy ketone | >99% ee | 75 |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of syn-Spiro[3.5]nonane-1,3-diol via Luche Reduction
This protocol is designed to favor the formation of the syn-diol through the use of sodium borohydride in the presence of cerium(III) chloride.
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in anhydrous methanol.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-diol.
Protocol 2: Diastereoselective Synthesis of anti-Spiro[3.5]nonane-1,3-diol using a Bulky Reducing Agent
This protocol utilizes a sterically hindered hydride reagent to favor the formation of the anti-diol.
Materials:
-
This compound
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) (1.0 M solution in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of LiAlH(Ot-Bu)₃ in THF (2.2 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for several hours, monitoring by TLC.
-
Once the reaction is complete, cautiously quench the reaction at -78 °C by the slow, dropwise addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the anti-diol.
Visualizations
Caption: Workflow for the diastereoselective reduction of this compound.
Caption: Reagent choice dictates the diastereoselective outcome.
Application Notes and Protocols: Spiro[3.5]nonane-1,3-dione in the Construction of Spirocyclic Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have emerged as a privileged structural motif in modern drug discovery. Their inherent three-dimensional architecture offers a distinct advantage over traditional flat, aromatic structures by enabling more precise spatial orientation of functional groups, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[1] The rigid framework of spirocycles can also reduce the entropic penalty upon binding to a biological target. Among the various spirocyclic building blocks, spiro[3.5]nonane-1,3-dione is a versatile and readily accessible starting material for the construction of diverse compound libraries for high-throughput screening. Its cyclobutane-1,3-dione moiety possesses reactive methylene protons and two carbonyl groups, providing multiple points for chemical diversification.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of spirocyclic libraries. Detailed protocols for the synthesis of the core scaffold and its subsequent elaboration into diverse molecular frameworks are presented.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a critical first step in the construction of spirocyclic libraries based on this scaffold. A common and effective method involves a two-step procedure starting from readily available commercial reagents.
Protocol 1: Synthesis of this compound
This protocol outlines a typical synthesis of the this compound core.
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid, concentrated
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of Diethyl cyclobutane-1,1-dicarboxylate:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
To a separate flask containing diethyl malonate and 1,3-dibromopropane, add the sodium ethoxide solution dropwise with vigorous stirring at a temperature of 70-80°C.
-
After the addition is complete, continue to heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol by distillation.
-
Add water to dissolve the precipitated sodium bromide and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield diethyl cyclobutane-1,1-dicarboxylate.
-
-
Hydrolysis and Decarboxylation to this compound:
-
A plausible subsequent step would be a condensation reaction with a suitable cyclohexane precursor to form the spirocyclic dione.
Note: The synthesis of the precursor, this compound, can be challenging, with potential issues including low yields and the formation of side products. Ensuring anhydrous conditions is critical.[2]
Construction of Spirocyclic Libraries
The reactive nature of the this compound scaffold allows for its elaboration into diverse libraries of spirocyclic compounds through various synthetic strategies. Multi-component reactions (MCRs) are particularly well-suited for library synthesis due to their efficiency in generating molecular complexity in a single step.
Strategy 1: Knoevenagel Condensation for Library Diversification
The active methylene group of the cyclobutane-1,3-dione ring is amenable to Knoevenagel condensation with a wide range of aldehydes. This reaction provides a straightforward method to introduce diverse substituents and create a library of derivatives with varying electronic and steric properties.
dot
Caption: Knoevenagel condensation workflow.
Protocol 2: Library Synthesis via Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of a library of spirocyclic compounds via Knoevenagel condensation.
Materials:
-
This compound
-
A library of diverse aromatic and aliphatic aldehydes
-
Piperidine or another suitable base
-
Ethanol or toluene
-
Reaction vials or multi-well plates
-
Heating block or oil bath
-
TLC plates
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and an aldehyde from the library (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Seal the vial and heat the reaction mixture at 60-80°C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Data Presentation: Illustrative Knoevenagel Condensation Library
| Entry | Aldehyde (R-CHO) | Product Structure | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | R = Phenyl | 85 | >95 |
| 2 | 4-Chlorobenzaldehyde | R = 4-Chlorophenyl | 88 | >95 |
| 3 | 4-Methoxybenzaldehyde | R = 4-Methoxyphenyl | 92 | >95 |
| 4 | 2-Naphthaldehyde | R = 2-Naphthyl | 82 | >95 |
| 5 | Cinnamaldehyde | R = -CH=CH-Phenyl | 75 | >90 |
*Note: The presented data is illustrative and based on typical yields and purities for Knoevenagel condensations.
Strategy 2: Multi-component Reactions for Heterocyclic Scaffolds
Multi-component reactions (MCRs) offer an efficient pathway to construct more complex heterocyclic spiro compounds. The dicarbonyl functionality of this compound can participate in reactions such as the Passerini or Ugi reactions, although this application is less documented for this specific scaffold. A more plausible MCR approach involves a condensation reaction with an amine and another component to build a heterocyclic ring.
dot
Caption: Multi-component reaction workflow.
Protocol 3: Illustrative Three-Component Synthesis of Spiro-Dihydropyridines
This protocol is a hypothetical adaptation of known MCRs for the synthesis of spiro-dihydropyridine derivatives from this compound.[3]
Materials:
-
This compound
-
A library of diverse anilines
-
Isatin
-
Acetic acid
-
Ethanol
-
Reaction vials
-
Magnetic stirrer
Procedure:
-
In a reaction vial, combine this compound (1.0 eq), an aniline from the library (1.0 eq), and isatin (1.0 eq) in acetic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
The resulting precipitate can be collected by filtration and washed with cold ethanol to yield the pure product.
-
If no precipitate forms, the product can be isolated by extraction and purified by column chromatography.
Data Presentation: Illustrative Spiro-Dihydropyridine Library
| Entry | Aniline (R-NH2) | Product Structure | Yield (%) | Purity (%) |
| 1 | Aniline | R = Phenyl | 78 | >95 |
| 2 | 4-Fluoroaniline | R = 4-Fluorophenyl | 82 | >95 |
| 3 | 3,4-Dichloroaniline | R = 3,4-Dichlorophenyl | 75 | >95 |
| 4 | p-Toluidine | R = 4-Methylphenyl | 80 | >95 |
*Note: The presented data is illustrative and based on yields and purities reported for similar three-component reactions.[3]
Biological Applications and Future Directions
While direct biological screening data for libraries derived from this compound is not extensively available in the public domain, the spiro[3.5]nonane scaffold is a component of biologically active molecules. For instance, derivatives of the closely related 7-azaspiro[3.5]nonane have been developed as potent agonists of GPR119, a target for the treatment of type 2 diabetes.[4] This suggests that libraries based on the spiro[3.5]nonane core could yield compounds with interesting biological activities.
The diversification strategies outlined above, particularly the synthesis of spiro-heterocycles, can generate libraries with a wide range of pharmacophoric features. These libraries would be valuable for screening against various biological targets, including GPCRs, ion channels, and enzymes.
dot
Caption: Potential mechanism of action.
Conclusion
This compound is a valuable and versatile building block for the construction of spirocyclic compound libraries. Its reactivity allows for diversification through well-established synthetic methodologies such as Knoevenagel condensations and multi-component reactions. The resulting libraries, rich in three-dimensional structures, represent a promising source of novel hit compounds for drug discovery programs. The protocols and strategies outlined in these application notes provide a framework for researchers to explore the chemical space around the spiro[3.5]nonane core and to generate innovative libraries for biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spiro[3.5]nonane-1,3-dione in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Spiro[3.5]nonane-1,3-dione as a precursor for chiral ligands in asymmetric catalysis. While direct catalytic applications of the dione are not extensively documented, its rigid spirocyclic framework makes it an attractive starting material for the synthesis of chiral molecules with significant potential in inducing stereoselectivity in chemical transformations.
Introduction: The Potential of Spiro[3.5]nonane Scaffolds
Spirocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures. In the realm of asymmetric catalysis, the rigidity of spirocyclic backbones can lead to well-defined chiral environments, which is crucial for high enantioselectivity.[1][2] this compound serves as a valuable building block for accessing chiral C₂-symmetric diols, which are promising ligands for a variety of metal-catalyzed asymmetric reactions.[3] The inherent chirality and conformational constraints of spiro skeletons are advantageous for creating highly selective catalysts.[1][4]
Synthetic Pathway: From Dione to Chiral Diol Ligand
The primary application of this compound in asymmetric catalysis is as a precursor to the chiral ligand, syn-Spiro[3.5]nonane-1,3-diol. The diastereoselective reduction of the dione is a critical step in accessing this chiral ligand.
Caption: Synthetic route from this compound to the chiral diol.
Experimental Protocols
This protocol describes a method for the diastereoselective reduction of this compound to yield the syn-diol, a precursor for chiral ligands.[3]
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 g, 6.57 mmol) and CeCl₃·7H₂O (2.7 g, 7.23 mmol) in methanol (30 mL) at -78 °C, add sodium borohydride (0.27 g, 7.23 mmol) portion-wise over 15 minutes.[3]
-
Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to 0 °C and stir for an additional hour.[3]
-
Quench the reaction by the slow addition of water (10 mL).[3]
-
Remove the methanol under reduced pressure.[3]
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane, 1:1) to afford syn-Spiro[3.5]nonane-1,3-diol as a white solid.[3]
Expected Outcome: The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions. The Luche reduction, described above, generally favors the formation of the syn-diol.
| Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (syn:anti) |
| NaBH₄, CeCl₃·7H₂O | Methanol | -78 to 0 | syn | >95:5 |
| LiAlH(OtBu)₃ | THF | -78 | anti | >5:95 |
Note: The data presented is based on typical selectivities observed for the reduction of similar cyclic 1,3-diones and should be considered illustrative.[3]
This protocol outlines a general procedure for evaluating the catalytic activity of a chiral metal complex of syn-Spiro[3.5]nonane-1,3-diol in an asymmetric aldol reaction.[4]
Step 1: In-situ formation of the Chiral Catalyst
-
Under an inert atmosphere, dissolve syn-Spiro[3.5]nonane-1,3-diol (1 equivalent) in a chosen anhydrous solvent (e.g., dichloromethane) in a Schlenk flask.[4]
-
In a separate Schlenk flask, dissolve an anhydrous metal(II) chloride (e.g., TiCl₂, ZnCl₂) (1 equivalent) in the same solvent.[4]
-
Slowly add the ligand solution to the metal salt solution dropwise with constant stirring.[4]
-
The reaction mixture is typically stirred at room temperature for 12-24 hours to form the chiral catalyst complex.[4]
Step 2: Asymmetric Aldol Reaction
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the pre-formed catalyst (e.g., 5 mol%) in the anhydrous solvent.[4]
-
Cool the solution to the desired temperature (e.g., -78 °C).[4]
-
Add the aldehyde (1 equivalent) to the catalyst solution and stir for 10 minutes.[4]
-
Add the silyl enol ether (1.2 equivalents) dropwise over 30 minutes.[4]
-
Allow the reaction to stir at the same temperature for a specified time (e.g., 24 hours), monitoring by TLC.[4]
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: General workflow for an asymmetric aldol reaction using a spiro-diol derived catalyst.
Potential Applications and Future Outlook
The C₂-symmetric nature of syn-Spiro[3.5]nonane-1,3-diol makes it a promising precursor for a variety of chiral ligands beyond simple diol-metal complexes.[3] Derivatization of the hydroxyl groups to phosphines, amines, or other coordinating groups could open up a wide range of applications in asymmetric catalysis, including:
-
Asymmetric Hydrogenation: Diphosphine ligands derived from the diol could be effective in the enantioselective hydrogenation of olefins and ketones.[3][4]
-
Carbon-Carbon Bond Forming Reactions: The chiral environment created by these ligands can be exploited for various C-C bond-forming reactions like Diels-Alder, Michael addition, and allylic alkylation.[4]
-
Chiral Recognition: Metal complexes of Spiro[3.5]nonane-1,3-diol could be investigated as chiral selectors for the separation of enantiomers in chromatography.[4]
The development of novel spirocyclic ligands is a key area of research in asymmetric catalysis.[1] While specific applications of this compound derivatives are still emerging, its rigid and chiral scaffold presents a significant opportunity for the design of new and effective catalysts for enantioselective transformations. Further research into the derivatization of the corresponding diol and its application in a broader range of asymmetric reactions is warranted.
References
Derivatisierung von Spiro[3.5]nonan-1,3-dion für das biologische Screening: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Richtlinien für die Derivatisierung von Spiro[3.5]nonan-1,3-dion und das anschließende biologische Screening seiner Analoga. Der Spiro[3.5]nonan-Kern ist eine attraktive dreidimensionale Struktur für die medizinische Chemie, die das Potenzial zur Entwicklung neuartiger Therapeutika birgt. Obwohl direkte biologische Anwendungsdaten für Derivate von Spiro[3.5]nonan-1,3-dion in der öffentlich zugänglichen Literatur begrenzt sind, dient das eng verwandte 7-Azaspiro[3.5]nonan-Gerüst als hervorragendes Fallbeispiel für die erfolgreiche Anwendung in der Arzneimittelentdeckung, insbesondere bei der Entwicklung potenter GPR119-Agonisten zur Behandlung von Typ-2-Diabetes.[1]
Synthese von Spiro[3.5]nonan-1,3-diol als Schlüsselintermediat
Der erste Schritt zur Derivatisierung ist typischerweise die Reduktion des Spiro[3.5]nonan-1,3-dions zu Spiro[3.5]nonan-1,3-diol. Diese Reaktion kann diastereoselektiv gesteuert werden, um entweder das syn- oder das anti-Diol zu erhalten, welche dann als Ausgangsmaterialien für weitere Modifikationen dienen.
Experimentelles Protokoll: Diastereoselektive Reduktion von Spiro[3.5]nonan-1,3-dion
Materialien:
-
Spiro[3.5]nonan-1,3-dion
-
Natriumborhydrid (NaBH₄)
-
Cer(III)-chlorid-Heptahydrat (CeCl₃·7H₂O)
-
Methanol (MeOH)
-
Wasser (H₂O)
-
Ethylacetat (EtOAc)
-
Hexan
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Kieselgel für die Säulenchromatographie
Prozedur (Luche-Reduktion für syn-Diol):
-
Lösen Sie Spiro[3.5]nonan-1,3-dion (1,0 g, 6,57 mmol) und CeCl₃·7H₂O (2,7 g, 7,23 mmol) in Methanol (30 ml) in einem Rundkolben.
-
Kühlen Sie die Lösung auf -78 °C in einem Trockeneis/Aceton-Bad.
-
Fügen Sie Natriumborhydrid (0,27 g, 7,23 mmol) portionsweise über 15 Minuten hinzu.
-
Rühren Sie die Reaktionsmischung 3 Stunden bei -78 °C und lassen Sie sie dann auf 0 °C erwärmen und eine weitere Stunde rühren.
-
Quenchen Sie die Reaktion durch langsame Zugabe von Wasser (10 ml).
-
Entfernen Sie das Methanol unter reduziertem Druck.
-
Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat (je 20 ml).
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter Kochsalzlösung (20 ml), trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel (Eluent: EtOAc/Hexan, 1:1), um das syn-Spiro[3.5]nonan-1,3-diol als weißen Feststoff zu erhalten.
Tabelle 1: Diastereoselektive Reduktion von Spiro[3.5]nonan-1,3-dion (Hypothetische Daten basierend auf ähnlichen Reduktionen)
| Eintrag | Reduktionsmittel | Lösungsmittel | Temperatur (°C) | Hauptdiastereomer | Diastereomerenverhältnis (syn:anti) | Ausbeute (%) |
| 1 | NaBH₄ | MeOH | 0 bis RT | syn | >95:5 | 92 |
| 2 | NaBH₄, CeCl₃·7H₂O | MeOH | -78 bis 0 | syn | >98:2 | 95 |
Derivatisierung und biologisches Screening: Ein Fallbeispiel mit 7-Azaspiro[3.5]nonan
Aufgrund der begrenzten Daten zu direkten Derivaten von Spiro[3.5]nonan-1,3-dion konzentriert sich dieser Abschnitt auf die Derivatisierung des analogen 7-Azaspiro[3.5]nonan-Gerüsts und dessen biologische Evaluierung als GPR119-Agonisten.[1] Diese Verbindungen haben vielversprechende pharmakokinetische Profile und blutzuckersenkende Wirkungen in präklinischen Diabetesmodellen gezeigt.[1][2]
Synthese-Workflow für 7-Azaspiro[3.5]nonan-Derivate
Der allgemeine Syntheseweg für 7-Azaspiro[3.5]nonan-basierte GPR119-Agonisten umfasst typischerweise eine mehrstufige Sequenz, die mit einem Kupplungsschritt, wie einer Suzuki-Kupplung, endet, um die gewünschten Aryl-Substituenten einzuführen.
GPR119-Signalweg
Die Aktivierung des G-Protein-gekoppelten Rezeptors 119 (GPR119) durch einen Agonisten initiiert eine Signalkaskade, die letztendlich zu einer erhöhten Insulinsekretion führt.[1] Der Rezeptor ist an das Gαs-Protein gekoppelt, welches nach Aktivierung die Adenylatcyclase stimuliert.[1] Dies führt zu einem Anstieg der intrazellulären Konzentration von zyklischem AMP (cAMP), was wiederum die Proteinkinase A (PKA) aktiviert und die Freisetzung von Insulin aus den Betazellen der Bauchspeicheldrüse fördert.[1]
Protokolle für das biologische Screening
Die folgenden Protokolle beschreiben allgemeine Methoden zum Screening von Spiroverbindungen auf potenzielle krebsbekämpfende und antimikrobielle Aktivitäten.
In-vitro-Zytotoxizitätsassay (MTT-Assay)
Dieser Assay wird verwendet, um die zytotoxische Wirkung einer Verbindung auf Krebszelllinien zu bewerten.
Materialien:
-
Menschliche Krebszelllinien (z. B. MCF-7, HCT116)
-
Zellkulturmedium
-
Fötales Kälberserum (FCS)
-
Penicillin-Streptomycin
-
96-Well-Platten
-
Testverbindungen (Spiro-Derivate)
-
Positivkontrolle (z. B. Doxorubicin)
-
Vehikelkontrolle (z. B. DMSO)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung
-
Solubilisierungspuffer (z. B. DMSO)
Prozedur:
-
Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000–10.000 Zellen/Well aus und lassen Sie sie über Nacht anhaften.
-
Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Spiro-Verbindung für 24–72 Stunden.
-
Fügen Sie MTT-Lösung (5 mg/ml in PBS) zu jedem Well hinzu und inkubieren Sie für 4 Stunden bei 37 °C.
-
Entfernen Sie das Medium und lösen Sie die Formazan-Kristalle in DMSO.
-
Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.
-
Berechnen Sie den Prozentsatz der Zelllebensfähigkeit im Verhältnis zu unbehandelten Kontrollen und bestimmen Sie den IC₅₀-Wert.
Tabelle 2: Zytotoxizität von Spiro-pyrrolopyridazin-Derivaten (Beispieldaten) [3]
| Verbindung | Krebszelllinie | IC₅₀ (µM) |
| SPP10 | MCF-7 (Brust) | 2.31 ± 0.3 |
| SPP10 | H69AR (Lunge) | 3.16 ± 0.8 |
| SPP10 | PC-3 (Prostata) | 4.2 ± 0.2 |
| SPP12 | H69AR (Lunge) | 19.18 ± 0.4 |
| SPP6 | MCF-7 (Brust) | 48.17 ± 1.4 |
In-vitro-GPR119-Aktivitätsassay (cAMP-Messung)
Dieser Assay misst die Fähigkeit einer Verbindung, den GPR119-Rezeptor zu aktivieren.[1]
Materialien:
-
HEK293-Zellen, die stabil humanes GPR119 exprimieren
-
384-Well-Platten
-
Assay-Puffer (z. B. Hanks' Balanced Salt Solution mit 0,1 % BSA und 20 mM HEPES)
-
Phosphodiesterase-Inhibitor (z. B. IBMX)
-
Testverbindungen
-
Kommerzieller cAMP-Assay-Kit (z. B. HTRF)
Prozedur:
-
Säen Sie die Zellen in 384-Well-Platten aus und inkubieren Sie sie über Nacht.
-
Entfernen Sie das Kulturmedium und inkubieren Sie die Zellen mit einem Puffer, der einen Phosphodiesterase-Inhibitor enthält, für 30 Minuten bei Raumtemperatur.[1]
-
Fügen Sie Testverbindungen in verschiedenen Konzentrationen zu den Wells hinzu und inkubieren Sie die Platten für weitere 30 Minuten bei Raumtemperatur.[1]
-
Bestimmen Sie die intrazellulären cAMP-Spiegel mit einem kommerziellen cAMP-Assay-Kit.[1]
Antimikrobielles Screening (Bouillon-Mikrodilutionsmethode)
Diese Methode wird verwendet, um die minimale Hemmkonzentration (MHK) einer Verbindung gegen verschiedene Bakterienstämme zu bestimmen.
Materialien:
-
Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)
-
Nährbouillon
-
96-Well-Platten
-
Testverbindungen
-
Standard-Antibiotikum (z. B. Gentamicin)
Prozedur:
-
Bereiten Sie serielle Verdünnungen der Testverbindungen in Nährbouillon in einer 96-Well-Platte vor.
-
Inokulieren Sie jedes Well mit einer standardisierten Konzentration des zu testenden Bakterienstammes.
-
Inkubieren Sie die Platte bei 37 °C für 18–24 Stunden.
-
Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum auftritt.
Tabelle 3: Antimikrobielle Aktivität von Spiro-4H-Pyran-Derivaten (Beispieldaten) [4]
| Verbindung | Bakterienstamm | MHK (µg/ml) |
| 5d | S. aureus (klinisches Isolat) | 32 |
| 5d | S. pyogenes (klinisches Isolat) | 64 |
Logischer Arbeitsablauf für das Screening
Der folgende Arbeitsablauf skizziert einen logischen Ansatz für das Screening von neuartigen Spiro-Derivaten.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of Spiro[3.5]nonane-1,3-dione: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of Spiro[3.5]nonane-1,3-dione, a valuable building block in medicinal chemistry and drug development. The inherent three-dimensionality of spirocycles is increasingly sought after for creating novel chemical entities with improved pharmacological profiles.[1] This protocol is designed to be robust and scalable for producing multi-gram quantities of the target compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white crystalline solid |
| CAS Number | 455264-97-8 |
Synthetic Workflow
The synthesis of this compound is achieved through a Knoevenagel-type condensation reaction.[1]
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol
This protocol is based on a 5.0 molar scale synthesis.
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Temperature probe
-
Heating mantle
-
Reflux condenser
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Reagents:
| Reagent | Quantity | Moles (approx.) | Equivalence |
| Malonic Acid | 520 g | 5.0 mol | 1.0 |
| Acetic Anhydride | 1.5 L | - | - |
| Cyclohexanone | 490 g | 5.0 mol | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | As needed for neutralization | - | - |
| Ethyl Acetate | For extraction and recrystallization | - | - |
| Brine Solution | For washing | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying | - | - |
Procedure:
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, temperature probe, and reflux condenser, add malonic acid (520 g, 5.0 mol) and acetic anhydride (1.5 L).[1]
-
Addition of Cyclohexanone: Begin stirring the mixture and add cyclohexanone (490 g, 5.0 mol) portion-wise over 30 minutes. Monitor the internal temperature during the addition.[1]
-
Reaction: Heat the reaction mixture to a gentle reflux, maintaining a temperature of approximately 130-140 °C for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Cooling and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate to yield pure this compound.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Expected Results
| Parameter | Expected Outcome |
| Product | This compound |
| Expected Yield | 60-70% |
| Appearance | White to off-white crystalline solid |
Subsequent Transformations
This compound is a versatile intermediate that can be readily reduced to Spiro[3.5]nonane-1,3-diol. This transformation can be achieved through methods such as catalytic hydrogenation using a Ruthenium on carbon (Ru/C) catalyst or chemical reduction with sodium borohydride.[1][2] The resulting diol is a valuable building block for introducing the spirocyclic core into more complex molecules for drug discovery programs.[3]
References
Troubleshooting & Optimization
Optimizing reaction conditions for Spiro[3.5]nonane-1,3-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Spiro[3.5]nonane-1,3-dione. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to optimize your reaction conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most common and scalable approach is a Knoevenagel-type condensation reaction between cyclohexanone and malonic acid.[1] Acetic anhydride is often used in this reaction as both a dehydrating agent and a solvent.[1] Another route involves the condensation of a malonic ester derivative with a suitable dihaloalkane, followed by hydrolysis and decarboxylation.[2]
Q2: What are the primary challenges in this synthesis? A2: Key challenges include achieving a high yield, preventing the formation of side products like polymeric or open-chain byproducts, and ensuring anhydrous reaction conditions to avoid unwanted side reactions.[2] Purification of the final dione can also be complex due to its unique three-dimensional structure.[2]
Q3: How can I monitor the progress of the reaction? A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] This allows you to determine when the starting materials have been consumed and the product has formed, helping to prevent the formation of degradation products from prolonged reaction times or excessive heat.
Q4: What are the typical purification methods for this compound? A4: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[1] For more challenging purifications, column chromatography on silica gel is a common and effective method.[2] In some cases, steam distillation can be used to remove unreacted starting materials like diethyl malonate from byproducts.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Presence of moisture. 3. Incorrect reaction temperature. 4. Suboptimal catalyst or reagent concentration. | 1. Increase reaction time and continue to monitor by TLC. 2. Ensure all glassware is oven-dried and use anhydrous solvents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[2] 3. Optimize the reaction temperature. Knoevenagel condensations may require heating to between 80-140°C to proceed efficiently.[1][3] 4. Screen different catalysts and optimize their concentrations. Ensure the stoichiometry of your reactants is correct. |
| Formation of Side Products (e.g., polymeric materials, open-chain byproducts) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Rate of reagent addition is too fast. | 1. Lower the reaction temperature and monitor the reaction closely to avoid product degradation or polymerization. 2. Use a slight excess of one of the reactants, such as the dihaloalkane in the malonic ester synthesis, to drive the reaction to completion.[2] 3. Add reagents, particularly the base solution, slowly to control the reaction rate and minimize side reactions.[2] |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts that co-elute. | 1. Ensure the reaction has gone to completion by monitoring with TLC. Use steam distillation to remove volatile starting materials if applicable.[2] 2. Employ fractional distillation under reduced pressure for intermediate esters or utilize column chromatography with an optimized eluent system for the final product.[2] |
Optimizing Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes a scalable and robust protocol based on the Knoevenagel condensation of cyclohexanone and malonic acid.
| Parameter | Recommended Condition/Value | Notes |
| Reactants | Cyclohexanone (1.0 equiv), Malonic Acid (1.0 equiv) | Ensure high purity of starting materials. |
| Solvent/Reagent | Acetic Anhydride | Acts as both a solvent and a dehydrating agent to drive the reaction forward.[1] |
| Temperature | 130-140 °C (Gentle Reflux) | Careful temperature control is crucial to prevent side reactions and decomposition.[1] |
| Reaction Time | 4-6 hours | Monitor reaction progress by TLC or GC-MS to determine the optimal time.[1] |
| Expected Yield | 60-70% | Yields can be optimized by careful control of the reaction parameters.[1] |
Experimental Workflow & Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound, as well as the logical steps for troubleshooting common issues.
References
Technical Support Center: Purification of Spiro[3.5]nonane-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Spiro[3.5]nonane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound?
A1: The primary challenges in the purification of this compound stem from its unique three-dimensional spirocyclic structure and the potential for closely related impurities.[1] Common issues include the presence of unreacted starting materials from the synthesis, such as malonic esters, and the formation of byproducts like polymeric materials or tetraesters.[1] These impurities often have similar polarities to the desired product, making separation by standard techniques like column chromatography difficult.
Q2: What are the recommended primary purification methods for this compound?
A2: The two most effective and commonly recommended purification methods for this compound are column chromatography and recrystallization.[1] Column chromatography using silica gel is frequently employed to separate the dione from less polar and more polar impurities.[2] Recrystallization can be a highly effective method for obtaining high-purity material, provided a suitable solvent system is identified.[3]
Q3: Are there any alternative purification techniques for this compound?
A3: For thermally stable compounds, vacuum sublimation can be a powerful purification technique as it is effective at removing non-volatile impurities and residual solvents.[4] While specific reports on the sublimation of this compound are not prevalent, it is a viable option to consider, especially for achieving very high purity.[5]
Q4: What kind of impurities should I expect from the synthesis of this compound?
A4: Common impurities may include unreacted starting materials such as diethyl malonate or other malonic ester derivatives, and 1,5-dihalopentanes if that synthetic route is used.[1] Side products can also be present, with tetraesters being a notable example that can form due to suboptimal reaction conditions.[1] Polymeric byproducts are also a possibility in condensation reactions.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during the purification of this compound.
Issue 1: Column Chromatography - Poor Separation
-
Question: I am running a silica gel column with a hexane/ethyl acetate eluent, but I am getting poor separation between my product and an impurity. What can I do?
-
Answer:
-
Optimize the Solvent System: A shallow gradient of ethyl acetate in hexane is a good starting point. Try a very slow, shallow gradient (e.g., 0-10% ethyl acetate over many column volumes). You can also introduce a third solvent in a small percentage, such as dichloromethane or a trace amount of methanol, to modify the selectivity of the separation.
-
Check the TLC: Ensure your TLC separation is good before scaling up to a column. If the spots are not well-resolved on the TLC plate, they will not separate on the column. Experiment with different solvent systems for your TLC development.
-
Column Packing and Dimensions: Ensure your column is packed properly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide column.
-
Sample Loading: Load the crude product in a minimal amount of solvent, and preferably adsorb it onto a small amount of silica gel before loading it onto the column. This will result in a more concentrated band at the start of the chromatography.
-
Issue 2: Recrystallization - Oiling Out or No Crystals Form
-
Question: I am attempting to recrystallize my this compound, but it is "oiling out" or no crystals are forming upon cooling. What should I do?
-
Answer:
-
Solvent Selection is Key: The issue of "oiling out" often points to an inappropriate solvent or the presence of significant impurities.[6] An ideal solvent should dissolve the dione when hot but not when cold.[3]
-
Test a Range of Solvents: Systematically test a variety of solvents of different polarities. Good starting points for a 1,3-dione include acetone, ethyl acetate, ethanol, or a mixed solvent system like hexane/ethyl acetate or ethanol/water.[3]
-
For "Oiling Out": If the compound oils out, try reheating the solution and adding more solvent to make it less concentrated. Allow for slower cooling. Seeding the solution with a previously obtained pure crystal can also promote proper crystal growth.
-
If No Crystals Form: If no crystals form, the solution may be too dilute, or the compound is too soluble in the chosen solvent even when cold. Try evaporating some of the solvent and cooling again. If that fails, you may need to add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise until the solution becomes turbid, then gently heat until it is clear again and allow to cool slowly.
-
-
Issue 3: Persistent Impurity After Purification
-
Question: I have tried both column chromatography and recrystallization, but a persistent impurity remains. What are my next steps?
-
Answer:
-
Characterize the Impurity: If possible, try to identify the impurity using analytical techniques such as NMR spectroscopy or mass spectrometry. Knowing the structure of the impurity can provide clues as to the best method for its removal.
-
Consider a Chemical Quench: If the impurity is a reactive starting material, a chemical workup step prior to purification might be effective. For example, an aqueous wash might remove water-soluble impurities.
-
Sublimation: If your product is thermally stable, vacuum sublimation is an excellent method for removing non-volatile impurities.[4]
-
Derivative Formation: In some challenging cases, it may be beneficial to convert the dione into a derivative that is easier to purify (e.g., an enol ether). After purification of the derivative, it can be converted back to the desired dione.
-
Data Presentation
Table 1: Hypothetical Purification Outcomes for this compound
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Key Impurities Removed |
| Column Chromatography (Silica Gel, Hexane/EtOAc gradient) | 85% | 97% | 75% | Unreacted malonic ester, polar byproducts |
| Recrystallization (Ethanol/Water) | 90% | >99% | 60% | Closely related structural isomers |
| Vacuum Sublimation | 97% | >99.5% | 80% | Non-volatile baseline impurities, residual solvent |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material. A general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Gradually and slowly increase the polarity of the eluent (e.g., progressing to 95:5, 90:10, and 80:20 hexane:ethyl acetate). The optimal gradient should be determined by prior TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential solvent (e.g., ethanol, acetone, ethyl acetate) dropwise at room temperature. If it dissolves readily, the solvent is likely too good for high recovery.
-
If it is insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating and stirring until the solid is just dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Mandatory Visualization
Caption: A workflow for troubleshooting the purification of this compound.
Caption: Relationship between purification methods and common impurity types.
References
Minimizing side products in the synthesis of Spiro[3.5]nonane-1,3-dione
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing side products in the synthesis of Spiro[3.5]nonane-1,3-dione. The information is presented through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method is a Knoevenagel-type condensation reaction between cyclohexanone and malonic acid.[1] This reaction is typically facilitated by a dehydrating agent, such as acetic anhydride, which also serves as the solvent.
Q2: What are the primary challenges and common side products in this synthesis?
A2: Key challenges include achieving a high yield and minimizing the formation of side products.[1] The most common side products arise from competing reactions, such as the self-condensation of cyclohexanone (an aldol condensation) and the formation of polymeric or open-chain byproducts due to incomplete cyclization or secondary reactions.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the visualization of the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.
Q4: What are the recommended purification methods for this compound?
A4: The crude product can often be purified effectively by recrystallization from a suitable solvent system, such as an ethanol/water or hexanes/ethyl acetate mixture. For more persistent impurities, column chromatography on silica gel is a reliable alternative.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of moisture: Water can inhibit the reaction.[1] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Suboptimal stoichiometry: Incorrect ratio of reactants. | 1. Ensure all glassware is thoroughly dried and use anhydrous reagents. 2. Increase the reaction time or temperature, monitoring progress by TLC. 3. Carefully measure and use the correct molar ratios of cyclohexanone and malonic acid. |
| Formation of Polymeric/Oily Side Products | 1. High reaction temperature: Can promote self-condensation of cyclohexanone and other side reactions.[2][3] 2. Incorrect rate of reagent addition: Rapid addition can lead to localized high concentrations and side reactions. | 1. Maintain the reaction temperature within the recommended range (e.g., gentle reflux). 2. Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature. |
| Difficult Purification | 1. Presence of unreacted starting materials: Due to incomplete reaction. 2. Formation of closely related byproducts: Side products with similar polarity to the desired product. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Employ fractional recrystallization or optimize the solvent system for column chromatography to enhance separation. |
| Product Contamination with Acetic Acid | 1. Incomplete quenching of acetic anhydride: Residual acetic anhydride hydrolyzes to acetic acid. | 1. Ensure a thorough wash with a saturated sodium bicarbonate solution until all effervescence ceases during the workup. |
Data Presentation: Optimizing Reaction Conditions
The following tables present illustrative data on how varying reaction conditions can impact the yield and purity of this compound. Note: This data is representative and intended to guide optimization efforts.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 110-120 | 6 | 65 | 90 |
| 130-140 | 5 | 85 | 95 |
| 150-160 | 4 | 80 | 88 |
Table 2: Effect of Catalyst on Yield and Reaction Time
| Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| None (Acetic Anhydride only) | 5 | 85 |
| Piperidine (10 mol%) | 4 | 88 |
| Ammonium Acetate (10 mol%) | 4.5 | 86 |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a scalable procedure based on the Knoevenagel-type condensation.
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Temperature probe
-
Heating mantle
-
Cyclohexanone
-
Malonic acid
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To the 5 L flask, add malonic acid (520 g, 5.0 mol) and acetic anhydride (1.5 L).
-
Begin stirring and add cyclohexanone (490 g, 5.0 mol) portion-wise over 30 minutes, monitoring the internal temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding water (1 L) under vigorous stirring. An ice bath may be necessary to control the exotherm.
-
Extract the aqueous mixture with ethyl acetate (3 x 1 L).
-
Combine the organic layers and wash sequentially with water (1 L), saturated sodium bicarbonate solution (2 x 1 L) until effervescence ceases, and finally with brine (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of Spiro[3.5]nonane-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of Spiro[3.5]nonane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a condensation reaction. A common approach involves the reaction of a malonic ester derivative, such as diethyl malonate, with a suitable dihaloalkane to form the cyclobutane ring, followed by subsequent hydrolysis and decarboxylation.[1] Another route involves the Knoevenagel condensation of cyclohexanone with malonic acid.[2]
Q2: What are the primary challenges that affect the yield of this compound synthesis?
A2: Key challenges in the synthesis of this compound include achieving a high yield, preventing the formation of side products like polymeric materials or open-chain byproducts, and maintaining anhydrous reaction conditions.[1] Purification of the final dione can also be complex and contribute to yield loss.[1]
Q3: How can I minimize the formation of side products during the synthesis?
A3: The formation of side products, such as tetraesters, can be minimized by carefully controlling the stoichiometry of the reactants and the rate of reagent addition.[1] Using a slight excess of the dihaloalkane and slowly adding the base solution to the mixture of the ester and dihaloalkane are effective strategies.[1]
Q4: What are the recommended purification techniques for this compound and its intermediates?
A4: Purification of spirocyclic compounds can be challenging.[1] For the intermediate esters, steam distillation can be used to remove unreacted diethyl malonate and the desired diester from non-volatile byproducts.[1] Fractional distillation under reduced pressure is also a suitable method for the intermediate ester.[1] The final product, this compound, can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or hexanes/ethyl acetate.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Presence of Moisture | Ensure all glassware is oven-dried before use and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some condensation reactions may require heating to between 60-80°C to proceed efficiently.[1] |
| Inefficient Base | The choice of base is critical. Sodium ethoxide in ethanol is commonly used. Ensure the base is freshly prepared and anhydrous. |
Issue 2: Formation of Significant Side Products (e.g., Tetraesters)
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a slight excess of the dihaloalkane relative to the malonic ester to favor the formation of the desired product.[1] |
| Rapid Addition of Reagents | Add the base solution slowly to the mixture of the ester and dihaloalkane. This helps to control the reaction rate and minimize the formation of byproducts.[1] |
| High Concentration of Reactants | High concentrations can favor intermolecular side reactions. Consider using a higher dilution of the reactants. |
Issue 3: Difficult Purification
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | For volatile starting materials like diethyl malonate, steam distillation of the intermediate can be effective.[1] |
| Formation of Closely Related Byproducts | Employ fractional distillation under reduced pressure for the intermediate ester to separate it from byproducts with similar boiling points.[1] For the final dione, column chromatography or recrystallization may be necessary. |
| Oily Product That Fails to Crystallize | The presence of impurities can inhibit crystallization. Try to further purify the product using column chromatography. Seeding the oil with a small crystal of the pure product, if available, can also induce crystallization. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of related cyclobutane structures, which can be extrapolated to the synthesis of this compound.
Table 1: Illustrative Yield of Diethyl 1,1-Cyclobutanedicarboxylate Under Various Conditions
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 60-65 | 2 | ~55 |
| 2 | Potassium Carbonate | DMF | 20 | 16 | ~89 (with phase transfer catalyst)[3] |
| 3 | Sodium Ethoxide | Ethanol/Benzene | Reflux | 4 | Improved yield reported[4] |
Note: This data is based on the synthesis of a closely related compound and is intended to be illustrative of the effects of different reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (A Precursor Analogue)
This protocol is adapted from the synthesis of a key intermediate for cyclobutane-containing structures and is highly relevant for the formation of the cyclobutane ring in this compound.
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium metal
-
Absolute ethanol
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, carefully add small pieces of sodium metal to absolute ethanol to prepare a solution of sodium ethoxide. Ensure anhydrous conditions are maintained.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diethyl malonate and 1,3-dibromopropane.
-
Condensation: Heat the mixture of diethyl malonate and 1,3-dibromopropane to approximately 70-80°C with vigorous stirring.
-
Addition of Base: Slowly add the prepared sodium ethoxide solution from the dropping funnel to the heated mixture. Maintain a steady reaction temperature.
-
Reflux: After the addition is complete, continue to reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol by distillation. Add water to dissolve the precipitated sodium bromide. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate. A yield of 53-55% can be expected.[4]
Protocol 2: Hydrolysis and Decarboxylation to form the Dione
The subsequent steps to form the dione would involve hydrolysis of the diester to the corresponding dicarboxylic acid, followed by decarboxylation. For the spiro compound, the second ring would already be in place.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Troubleshooting low diastereoselectivity in the reduction of Spiro[3.5]nonane-1,3-dione
Technical Support Center: Spiro[3.5]nonane-1,3-dione Reduction
Welcome to the technical support center for the diastereoselective reduction of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges related to stereoselectivity in this reduction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when reducing this compound?
A1: The main difficulty is controlling the stereoselectivity to obtain the desired diastereomer of Spiro[3.5]nonane-1,3-diol (either cis or trans).[1] Achieving a high diastereomeric ratio (d.r.) is critical and depends heavily on the choice of reducing agent and reaction conditions.[2] Other potential issues include incomplete reduction, resulting in the hydroxy-ketone intermediate, or undesired side reactions.[1]
Q2: I'm observing poor diastereoselectivity (d.r. ≈ 1:1). What are the most common causes?
A2: Low diastereoselectivity can result from several factors:
-
Suboptimal Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a mixture of products.[3]
-
Incorrect Reducing Agent: Small, unhindered reducing agents like sodium borohydride (NaBH₄) often exhibit low facial selectivity with cyclic ketones, leading to poor diastereoselectivity.[4]
-
Inappropriate Solvent: The solvent's polarity and coordinating ability can influence the transition state's conformation, thereby affecting the stereochemical outcome.[3]
-
Presence of Moisture: Water or other protic impurities can react with the reducing agent and alter the reaction pathway.[5]
Q3: How does the choice of reducing agent impact the stereochemical outcome?
A3: The steric bulk of the hydride reagent is a key factor.
-
Small Hydride Reagents (e.g., NaBH₄, LiAlH₄) tend to deliver the hydride from the axial direction, which can lead to the thermodynamically more stable equatorial alcohol.[4] This approach is often less selective for complex cyclic systems.
-
Bulky Hydride Reagents (e.g., L-Selectride, K-Selectride) are sterically demanding and preferentially attack from the less hindered equatorial face, yielding the axial alcohol.[4][6] This steric control is often employed to achieve high diastereoselectivity in conformationally restricted cyclic ketones.[6][7]
Q4: Can chelation control be used to improve selectivity in this 1,3-dione reduction?
A4: Yes, chelation control is a powerful strategy for 1,3-diones. Using a Lewis acid, such as Cerium(III) chloride (CeCl₃), in conjunction with a reducing agent like NaBH₄ (the Luche reduction) can dramatically improve selectivity.[2] The cerium salt coordinates to both carbonyl oxygens, creating a rigid cyclic intermediate. This complex then directs the hydride attack to a specific face, often leading to high yields of the syn-diol.[2][8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low diastereoselectivity.
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting your reaction.
Data on Diastereoselective Reductions
The choice of reagents and conditions significantly alters the diastereomeric ratio. The following table summarizes typical outcomes for the reduction of similar cyclic ketones.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (syn:anti or axial:equatorial) |
| 1 | NaBH₄ | Methanol | 0 | Equatorial Alcohol | ~75:25 |
| 2 | NaBH₄, CeCl₃·7H₂O | Methanol | -78 | syn-Diol | >95:5 |
| 3 | LiAlH(OtBu)₃ | THF | -78 | syn-Diol | ~90:10 |
| 4 | L-Selectride | THF | -78 | Axial Alcohol | >95:5 |
| 5 | K-Selectride | THF | -78 | Axial Alcohol | >95:5 |
Note: Data is compiled based on typical selectivities observed for the reduction of cyclic diones and ketones and should be considered representative.[2][4][9]
Conceptual Model: Steric Approach Control
To achieve high diastereoselectivity, controlling the direction of the hydride attack is paramount. Using a bulky reducing agent forces a specific approach vector.
Experimental Protocols
Here are detailed protocols for key diastereoselective reduction methods.
Protocol 1: High syn-Selectivity via Luche Reduction
This method is designed to maximize the formation of the syn-diol through chelation control.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and CeCl₃·7H₂O (1.1 eq).
-
Solvent Addition: Add anhydrous methanol (MeOH) and stir the resulting slurry for 30 minutes at room temperature.
-
Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.[2]
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.
-
Extraction & Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: High anti-Selectivity via Steric Control with L-Selectride
This method uses a bulky reducing agent to favor the formation of the anti-diol (via axial alcohol formation).
-
Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride (1.0 M solution in THF, 2.2 eq) dropwise via syringe over 30 minutes. The bulky sec-butyl groups enforce high stereoselectivity.[6]
-
Reaction: Stir the reaction mixture at -78 °C for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction & Purification: Allow the mixture to warm to room temperature. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Analysis of Byproducts in Spiro[3.5]nonane-1,3-dione Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Spiro[3.5]nonane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound and what are the primary challenges?
A1: A prevalent method for synthesizing this compound involves a sequential dialkylation of a malonic ester, such as diethyl malonate, with 1,3-dibromopropane to form the cyclobutane ring, followed by reaction with a cyclohexane precursor. Subsequent hydrolysis and decarboxylation yield the desired dione. The primary challenges include achieving high yields, preventing the formation of side products like polymeric materials and open-chain byproducts, and maintaining anhydrous conditions to avoid premature hydrolysis.[1] Purification of the final product can also be complex due to the presence of structurally similar byproducts.
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: The most frequently encountered byproducts include:
-
Tetraesters: Specifically, tetraethyl 1,1,5,5-pentanetetracarboxylate can form when two molecules of diethyl malonate react with one molecule of a dihaloalkane.[1]
-
Dialkylated Malonates: Incomplete second alkylation can lead to the presence of mono-alkylated diethyl malonate intermediates. Conversely, over-alkylation can also occur.
-
Polymeric and Open-Chain Byproducts: These can arise from intermolecular reactions between intermediates, especially if reaction conditions are not carefully controlled.
-
Elimination Products: The basic conditions used can promote the elimination of HX from the dihaloalkanes, leading to the formation of alkenes.
-
Hydrolyzed Products: The presence of moisture can lead to the hydrolysis of ester groups, resulting in carboxylic acid impurities.
Q3: How can I detect the presence of these byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for byproduct detection:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and visualize the presence of multiple components in the reaction mixture. Byproducts will appear as separate spots from the desired product and starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for identifying the structure of byproducts. The presence of unexpected signals or complex multiplets can indicate impurities.
-
Mass Spectrometry (MS): MS can help determine the molecular weights of the components in your mixture, providing strong evidence for the presence of specific byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying volatile components.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in your sample. For example, the presence of a broad O-H stretch might indicate a hydrolyzed byproduct.
Troubleshooting Guides
Issue 1: Formation of Tetraester Byproducts
Observed Problem: You observe a significant amount of a high-boiling point impurity that is difficult to separate from the desired product. Mass spectrometry suggests a molecular weight corresponding to the condensation of two malonic ester units with one dihaloalkane molecule.
Potential Causes:
-
Incorrect Stoichiometry: The molar ratio of diethyl malonate to the dihaloalkane is not optimal, leading to the reaction of one dihaloalkane with two molecules of the malonate enolate.
-
Rate of Reagent Addition: Rapid addition of the dihaloalkane can create localized high concentrations, favoring the formation of the tetraester.
Recommended Solutions:
-
Adjust Stoichiometry: Use a slight excess of the dihaloalkane to favor the formation of the desired dialkylated product.
-
Slow Addition: Add the dihaloalkane solution dropwise to the reaction mixture over an extended period to maintain a low concentration and control the reaction rate.
-
Purification: Steam distillation can be an effective method to separate the more volatile desired product from the non-volatile tetraester byproduct.[1]
| Byproduct | Structure | Key Analytical Data (Expected) |
| Tetraethyl 1,1,5,5-pentanetetracarboxylate | EtOOC-CH(CH₂CH₂CH₂Br)-COOEt and subsequent reaction | MS: Look for a molecular ion peak corresponding to C₁₇H₂₈O₈ (m/z ≈ 360.18). Key fragments may include loss of ethoxy groups (-45) and cleavage of the carbon chain. |
| ¹³C NMR: Expect signals for ester carbonyls (~170 ppm), quaternary carbons, methylene carbons in the chain, and ethyl groups. |
Issue 2: Presence of Polymeric and Open-Chain Byproducts
Observed Problem: The crude product is a viscous oil or a solid that is difficult to purify by standard column chromatography or distillation. NMR analysis shows broad, unresolved signals, and mass spectrometry may indicate a range of higher molecular weight species.
Potential Causes:
-
Intermolecular Reactions: The mono-alkylated intermediate, which contains a reactive halide, can react with another molecule of the malonate enolate, initiating polymerization.
-
High Reaction Concentration: Concentrated reaction mixtures can increase the likelihood of intermolecular side reactions.
Recommended Solutions:
-
High Dilution: Performing the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular polymerization.
-
Controlled Addition: Similar to preventing tetraester formation, the slow and controlled addition of reagents is crucial.
-
Temperature Control: Maintain the optimal reaction temperature to ensure a steady reaction rate and minimize side reactions.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (A Precursor to the Cyclobutane Moiety)
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol under an inert atmosphere and stir until all the sodium has reacted.
-
Reaction Setup: In a separate flask, add diethyl malonate and 1,3-dibromopropane.
-
Condensation: Heat the mixture of diethyl malonate and 1,3-dibromopropane to approximately 70-80°C with vigorous stirring. Slowly add the prepared sodium ethoxide solution from the dropping funnel at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol by distillation. Add water to dissolve the sodium bromide precipitate and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[1]
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
References
Technical Support Center: Stereocontrol in the Functionalization of Spiro[3.5]nonane-1,3-dione
Welcome to the technical support center for the stereocontrolled functionalization of spiro[3.5]nonane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereocontrol in the functionalization of this compound?
A1: The main approaches to controlling stereochemistry in the functionalization of this compound and its derivatives include:
-
Diastereoselective Reductions: The reduction of the dione to the corresponding diol is a common transformation. The choice of reducing agent and reaction conditions can afford high diastereoselectivity for either the syn- or anti-diol.
-
Organocatalytic Asymmetric Reactions: Chiral organocatalysts are widely used to facilitate enantioselective Michael additions, aldol reactions, and alkylations at the α-position to the carbonyl groups.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the spirocyclic core can direct the stereochemical outcome of subsequent reactions.
-
Phase-Transfer Catalysis: Chiral phase-transfer catalysts are particularly useful for the asymmetric alkylation of the 1,3-dione system.
Q2: How can I determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my functionalized products?
A2: The diastereomeric ratio is typically determined by ¹H NMR spectroscopy by integrating the signals of diastereotopic protons. Enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).
Q3: What are the common challenges in purifying this compound derivatives?
A3: Purification of spirocyclic compounds can be challenging due to their rigid three-dimensional structures. Common issues include the separation of diastereomers and the removal of structurally similar byproducts. Column chromatography is the most common purification method, and in some cases, recrystallization or high-speed counter-current chromatography may be effective.[1]
Troubleshooting Guides
Diastereoselective Reduction of this compound
This section focuses on the reduction of the dione to the corresponding diol, a key step in many synthetic routes.
Observed Problem: Low Diastereoselectivity
| Potential Cause | Recommended Solution |
| Incorrect Reducing Agent | The choice of reducing agent is critical for controlling the stereochemical outcome. For the syn-diol, Luche reduction (NaBH₄, CeCl₃·7H₂O) is highly selective. For the anti-diol, bulky reducing agents like LiAlH(OtBu)₃ are often employed. |
| High Reaction Temperature | Higher temperatures can lead to decreased selectivity. Running the reaction at low temperatures (e.g., -78 °C) is often crucial for achieving high diastereomeric ratios. |
| Solvent Effects | The coordinating ability of the solvent can influence the transition state. Methanol is commonly used for Luche reductions. |
Data Presentation: Diastereoselective Reduction of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | NaBH₄ | MeOH | 0 to rt | syn | >95:5 | 92 |
| 2 | NaBH₄, CeCl₃·7H₂O | MeOH | -78 to 0 | syn | >98:2 | 95 |
| 3 | LiAlH(OtBu)₃ | THF | -78 to rt | anti | >5:95 | 88 |
| 4 | K-Selectride® | THF | -78 | anti | >5:95 | 90 |
Note: Data is based on typical selectivities for the reduction of cyclic 1,3-diones.
Experimental Protocols
Protocol 1: Synthesis of syn-Spiro[3.5]nonane-1,3-diol (Luche Reduction)
-
Preparation: To a solution of this compound (1.0 g, 6.57 mmol) and CeCl₃·7H₂O (2.7 g, 7.23 mmol) in methanol (30 mL) at -78 °C, add sodium borohydride (0.27 g, 7.23 mmol) portion-wise over 15 minutes.[2]
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to 0 °C and stir for an additional hour.[2]
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.[2]
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).[2]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (EtOAc/Hexane, 1:1) to afford syn-spiro[3.5]nonane-1,3-diol as a white solid.[2]
Organocatalytic Asymmetric Michael Addition
This section provides general guidance for the Michael addition to activated alkenes using the enolate of this compound.
Observed Problem: Low Enantioselectivity
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst | The choice of organocatalyst is crucial. For Michael additions of 1,3-dicarbonyl compounds, chiral primary or secondary amines (e.g., derived from cinchona alkaloids or prolinol) are often effective. Bifunctional catalysts, such as thiourea or squaramide-based catalysts, can also provide high enantioselectivity. A catalyst screening is highly recommended. |
| Incorrect Solvent | Solvent polarity can significantly impact the transition state. A screen of non-polar (e.g., toluene, CH₂Cl₂), polar aprotic (e.g., THF, MeCN), and polar protic (e.g., EtOH) solvents should be performed. |
| Reaction Temperature | Lowering the reaction temperature often improves enantioselectivity by favoring the lower energy transition state. |
| Presence of Water | Anhydrous conditions are critical. Ensure all glassware is oven-dried and use anhydrous solvents. |
General Experimental Protocol (to be optimized)
-
Reaction Setup: To a vial containing the Michael acceptor (0.5 mmol) and this compound (0.55 mmol) in the chosen solvent (1 mL), add the organocatalyst (10 mol%).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., -20 °C) for the required time (monitor by TLC).
-
Work-up: Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl) and extract the product with an organic solvent (e.g., EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Asymmetric Alkylation via Phase-Transfer Catalysis
This section provides general guidance for the asymmetric alkylation of this compound using chiral phase-transfer catalysts.
Observed Problem: Low Yield and/or Enantioselectivity
| Potential Cause | Recommended Solution |
| Inefficient Phase-Transfer Catalyst | Chiral quaternary ammonium salts derived from cinchona alkaloids are commonly used. The nature of the substituents on the nitrogen atom and the aromatic backbone can significantly influence the stereochemical outcome. Screening of different catalysts is recommended. |
| Incorrect Base/Solvent System | A biphasic system (e.g., toluene/50% aq. KOH) is typically used. The concentration of the base can be critical. Solid-liquid phase-transfer catalysis (e.g., K₂CO₃ in an organic solvent) can also be effective. |
| Low Reactivity of Alkylating Agent | Highly reactive alkylating agents (e.g., benzyl bromide, allyl bromide) generally give better results. For less reactive agents, increasing the temperature or using a more active catalyst may be necessary. |
| Side Reactions | O-alkylation can be a competing side reaction. The choice of solvent and counter-ion can influence the C/O alkylation ratio. |
General Experimental Protocol (to be optimized)
-
Reaction Setup: To a vigorously stirred solution of this compound (1.0 equiv.) and the chiral phase-transfer catalyst (1-10 mol%) in a suitable organic solvent (e.g., toluene), add the alkylating agent (1.1 equiv.) and a concentrated aqueous solution of a base (e.g., 50% KOH).
-
Reaction: Stir the biphasic mixture at the desired temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for stereoselective functionalization.
Caption: Troubleshooting logic for low stereoselectivity.
References
Technical Support Center: Purifying Spiro[3.5]nonane-1,3-dione via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Spiro[3.5]nonane-1,3-dione using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used and effective stationary phase. A high-resolution silica gel with a smaller particle size can enhance separation efficiency, particularly if impurities have similar polarities to the product.
Q2: Which solvent system is best suited for the elution of this compound?
A2: A hexane/ethyl acetate solvent system is highly recommended for the column chromatography of this compound.[1] The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q3: How can I determine the optimal solvent ratio using TLC?
A3: To determine the ideal solvent system, spot your crude sample on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The optimal solvent system will give your desired compound, this compound, an Rf value of approximately 0.3.[2] This generally provides the best separation from impurities.
Q4: My compound is not UV active. How can I visualize it on a TLC plate?
A4: If this compound is not visible under UV light, you can use staining reagents. A potassium permanganate (KMnO₄) stain is effective as it reacts with the dione functional groups, appearing as yellow spots on a purple background. Another general-purpose stain is ceric ammonium molybdate (CAM), which visualizes most organic compounds as blue or dark spots upon heating.[3]
Q5: Can I use a different purification technique instead of column chromatography?
A5: While column chromatography is a common and effective method, recrystallization can be an alternative if a suitable solvent system is found.[1][4] For more complex mixtures or difficult separations, high-speed counter-current chromatography has also been utilized for purifying complex spiro compounds.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | 1. Inappropriate solvent system. 2. Column was overloaded with the crude sample. 3. The flow rate was too fast or too slow. | 1. Optimize the solvent system using TLC to achieve a greater difference in Rf values. 2. Use a proper silica gel to crude compound ratio (typically 30-50:1 by weight for easy separations).[5] 3. Adjust the flow rate; an optimal flow rate prevents band widening and tailing.[6] |
| Product Elutes with the Solvent Front | 1. The eluent is too polar. 2. The sample was not properly loaded onto the column. | 1. Decrease the polarity of the solvent system (i.e., increase the proportion of hexane). 2. Ensure the sample is loaded in a concentrated band using a minimal amount of a solvent in which it is readily soluble, such as dichloromethane.[2][7] |
| Product is Tailing or Eluting Over Many Fractions | 1. The compound may be slightly too polar for the chosen solvent system. 2. The compound might be degrading on the silica gel. | 1. Once the compound begins to elute, you can slightly increase the polarity of the eluent to speed up its elution and reduce tailing.[8] 2. Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using deactivated silica or an alternative stationary phase like alumina.[8] |
| No Product Detected in Eluted Fractions | 1. The compound may have decomposed on the column. 2. The eluent may be too non-polar, and the compound is still on the column. 3. The fractions may be too dilute to detect the compound. | 1. Check for compound stability on silica.[8] 2. Gradually increase the polarity of the eluent to elute the compound. 3. Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[8] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Slurry:
-
Determine the appropriate amount of silica gel needed based on the amount of crude product (a general rule of thumb is a 50:1 ratio of silica to crude product by weight).[7]
-
In a beaker, create a slurry of the silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). Stir thoroughly to remove any air bubbles.[7]
2. Packing the Column:
-
Secure the column in a vertical position. Add a small layer of sand to the bottom of the column.
-
Pour the silica gel slurry into the column. Allow the solvent to drain, collecting it for reuse, while gently tapping the column to ensure even packing.
-
Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.[6]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).[2][7]
-
Carefully add the dissolved sample to the top of the silica bed using a pipette.[6]
-
Allow the sample to absorb completely into the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions immediately.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
If the separation is slow, a gradient elution can be employed by gradually increasing the polarity of the solvent system (e.g., from 95:5 to 80:20 hexane/ethyl acetate).
5. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
Validation & Comparative
Unveiling the Reactivity of Spiro[3.5]nonane-1,3-dione: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of unique molecular scaffolds is paramount for efficient synthesis and the rational design of novel chemical entities. This guide provides a comprehensive comparison of the reactivity of Spiro[3.5]nonane-1,3-dione against other common cyclic ketones, namely cyclobutanone, cyclopentanone, and cyclohexanone. By examining key chemical transformations and providing supporting experimental data, this document aims to be an invaluable resource for predicting reaction outcomes and designing synthetic strategies involving this intriguing spirocyclic dione.
Factors Influencing Cyclic Ketone Reactivity
The reactivity of cyclic ketones is primarily governed by a confluence of factors:
-
Ring Strain: The inherent strain within a cyclic system, arising from bond angle distortion (angle strain) and eclipsing interactions (torsional strain), significantly influences the reactivity of the carbonyl group. Reactions that lead to a change in the hybridization of the carbonyl carbon from sp² (ideal bond angle of 120°) to sp³ (ideal bond angle of 109.5°) can either alleviate or exacerbate this strain.
-
Steric Hindrance: The accessibility of the carbonyl carbon to incoming nucleophiles is dictated by the surrounding molecular architecture. Bulky substituents or a constrained ring system can impede the approach of reagents.
-
Stereoelectronic Effects: The three-dimensional arrangement of orbitals can influence the trajectory of nucleophilic attack and the stability of transition states.
This compound possesses a unique structure, combining a strained cyclobutane ring with a more flexible cyclohexane ring, both bearing carbonyl groups. This arrangement leads to a complex interplay of the factors mentioned above, resulting in a distinct reactivity profile.
Comparative Reactivity Analysis
To provide a clear comparison, we will examine three fundamental reactions of ketones: reduction, enolization, and the Baeyer-Villiger oxidation. Due to the limited availability of direct comparative quantitative kinetic data for this compound, this guide combines available experimental protocols with qualitative comparisons based on established principles of organic chemistry.
Reduction of the Carbonyl Group
The reduction of ketones to alcohols is a cornerstone of organic synthesis. The rate of this reaction in cyclic ketones is heavily influenced by ring strain.
Qualitative Reactivity Comparison:
Based on the principle that reactions proceeding from an sp² to an sp³ center are favored in strained rings, we can predict the following reactivity order for nucleophilic addition reactions like reduction:
Cyclobutanone > this compound (cyclobutanone ring) > Cyclopentanone > Cyclohexanone
The cyclobutanone ring in this compound is expected to be highly reactive towards reduction due to the significant relief of ring strain upon conversion of the carbonyl carbon to a tetrahedral center. The carbonyl group on the cyclohexane ring is anticipated to be less reactive, comparable to or slightly more reactive than cyclohexanone itself.
Data Presentation: Comparative Reduction of Cyclic Ketones
| Ketone | Relative Rate of Reduction (Qualitative) | Product(s) | Notes |
| This compound | High (cyclobutanone ring), Moderate (cyclohexane ring) | Spiro[3.5]nonane-1,3-diol | Diastereoselective reduction is possible, yielding syn- and anti-diols depending on the reducing agent and conditions. |
| Cyclobutanone | Highest | Cyclobutanol | High ring strain makes the carbonyl carbon highly electrophilic. |
| Cyclopentanone | Moderate | Cyclopentanol | Moderate ring strain. |
| Cyclohexanone | Lowest | Cyclohexanol | Low ring strain; exists in a stable chair conformation. |
Experimental Protocol: Diastereoselective Reduction of this compound
This protocol describes the diastereoselective reduction to the corresponding diol.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Reagents: To the cooled solution, add pyridine (0.1 equivalents) followed by the dropwise addition of titanium tetrachloride (TiCl₄, 1.0 equivalent). Stir the mixture for 15 minutes.
-
Reduction: Slowly add a solution of bor
Spectroscopic Deep Dive: A Comparative Analysis of Spiro[3.5]nonane-1,3-dione and Its Analogues
For Immediate Release
Spirocyclic compounds, characterized by their unique three-dimensional structures, are of significant interest in medicinal chemistry for their potential to explore novel chemical spaces and enhance interactions with biological targets. A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and application.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Spiro[3.5]nonane-1,3-dione and its selected analogues. The data for the analogues is derived from experimental findings, providing a solid basis for comparison.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Predicted: ~2.8-3.0 (s, 4H, CH₂-C=O), ~1.6-1.8 (m, 8H, cyclohexyl CH₂) | Predicted: ~210-220 (C=O), ~50-60 (spiro C), ~40-50 (CH₂-C=O), ~20-30 (cyclohexyl CH₂) |
| Spiro[3.5]nonan-1-ol | Data not available in searched literature. | Data not available in searched literature. |
| trans-5-methyl-Spiro[3.5]nonan-1-one | Data not available in searched literature. | Data available in spectral databases. |
| Spiro[4.5]decan-6-one | Data not available in searched literature. | Data available in spectral databases. |
Table 2: IR and Mass Spectrometric Data
| Compound | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Predicted: ~1700-1725 (C=O stretch) | Predicted: M⁺ at 152.08 |
| Spiro[3.5]nonan-1-ol | Vapor Phase IR data available. | GC-MS data available. |
| trans-5-methyl-Spiro[3.5]nonan-1-one | Vapor Phase IR data available. | GC-MS data available. |
| Spiro[4.5]decan-6-one | Data not available in searched literature. | GC-MS data available. |
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the characterization of spirocyclic ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shifts relative to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific ionization technique.
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically heated to vaporization and then ionized by a beam of electrons. For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desolvated.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Visualizing Experimental Workflows
To further clarify the process of spectroscopic analysis, the following diagrams illustrate the typical experimental workflows.
A Comparative Guide to the Computational Analysis of Ring Strain in Spiro[3.5]nonane-1,3-dione
Introduction to Ring Strain
In organic chemistry, ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[1] This deviation from the optimal sp³ bond angle of 109.5° leads to an increase in the molecule's potential energy, making it more reactive.[2] Ring strain is a combination of angle strain, torsional strain (from eclipsing interactions), and transannular strain (steric hindrance across the ring).[1][3] Small rings, such as cyclopropane and cyclobutane, exhibit significant ring strain due to their compressed bond angles.[1][2]
Spiro[3.5]nonane-1,3-dione is a bicyclic organic compound with a unique structure where a cyclobutane ring and a cyclohexane ring are joined by a single common carbon atom. The presence of the strained four-membered ring is expected to be a dominant factor in the overall strain and reactivity of the molecule.
Quantitative Comparison of Ring Strain
The table below summarizes the key parameters associated with ring strain for cyclobutane, cyclohexane, and the expected values for the constituent rings of this compound. The data for cyclobutane and cyclohexane are derived from established computational and experimental findings.
| Parameter | Cyclobutane | Cyclohexane (Chair Conformation) | This compound (Expected) |
| Ring Strain Energy (kcal/mol) | 26.3[1] | ~0[4] | The total strain will be primarily influenced by the cyclobutanedione ring, likely in the range of 25-30 kcal/mol. |
| C-C-C Bond Angle | 88° (puckered)[1] | ~111° | The cyclobutanedione ring is expected to have bond angles close to 90°, while the cyclohexane ring will adopt a chair-like conformation with near-tetrahedral angles. |
| Key Structural Features | Puckered "butterfly" conformation to relieve some torsional strain.[2] | Strain-free chair conformation with staggered hydrogens.[3] | The spiro linkage will enforce specific geometric constraints on both rings. The cyclobutanedione ring will be nearly planar, contributing significantly to the overall strain. |
Experimental and Computational Protocols
The determination of ring strain is primarily achieved through computational modeling and can be corroborated by experimental data such as heats of combustion.
Computational Protocol: Homodesmotic Reactions
A common and reliable method for calculating ring strain energy (RSE) involves the use of homodesmotic reactions.[5][6] This computational experiment involves a hypothetical reaction where the number of each type of bond is conserved on both the reactant and product sides. The enthalpy of this reaction, calculated using quantum mechanical methods, corresponds to the strain energy of the cyclic molecule.
Example of a Homodesmotic Reaction for Cyclobutane:
c-C₄H₈ + 4 CH₃CH₃ → 4 CH₃CH₂CH₃
The workflow for such a computational analysis is outlined below:
Caption: A flowchart illustrating the key steps in the computational determination of ring strain energy using homodesmotic reactions.
Spectroscopic Analysis
While not a direct measure of ring strain, spectroscopic techniques can provide structural information that supports the presence of strained rings. For instance, the vibrational frequencies in Infrared (IR) spectroscopy can be influenced by bond angles and strengths, which are altered by ring strain. Although specific spectroscopic data for this compound is not widely published, data for related compounds like Spiro[3.5]nonan-1-ol is available and can offer insights into the vibrational modes of the spirocyclic system.[7][8]
Structural Comparison and Strain Distribution
The unique spirocyclic structure of this compound leads to a distinct distribution of strain compared to its individual carbocyclic components. The rigid, nearly planar cyclobutanedione ring is the primary source of strain, while the cyclohexane ring can adopt a relatively strain-free chair conformation.
Caption: A diagram comparing the relative ring strain of cyclobutane, cyclohexane, and the expected distribution of strain in this compound.
Conclusion
The computational analysis of this compound, based on the well-established principles of ring strain in its constituent rings, strongly suggests that the molecule possesses significant strain, primarily localized within the four-membered cyclobutanedione ring. This inherent strain is a critical determinant of its chemical reactivity and makes it an interesting target for synthetic and medicinal chemistry applications. The methodologies outlined in this guide provide a framework for researchers to conduct detailed computational studies to further elucidate the energetic landscape and reactivity of this and other strained spirocyclic systems.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spiro[3.5]nonan-1-OL | C9H16O | CID 71744115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
Benchmarking Spiro[3.5]nonane-1,3-dione: A Comparative Guide to Spirocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of three-dimensional molecular architectures is a cornerstone of modern medicinal chemistry. Among these, spirocyclic scaffolds have garnered significant attention for their ability to confer advantageous physicochemical and pharmacological properties upon drug candidates. This guide provides a comparative analysis of Spiro[3.5]nonane-1,3-dione against other prominent spirocyclic scaffolds, offering insights into their relative performance based on available experimental data and established principles in drug design.
Introduction to Spirocyclic Scaffolds
Spirocycles, characterized by two rings sharing a single atom, offer a rigid and structurally novel framework that departs from the traditional "flatland" of aromatic compounds.[1][2] This inherent three-dimensionality can lead to a variety of benefits in drug design, including:
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally correlates with enhanced aqueous solubility, reduced lipophilicity (LogP/LogD), and improved metabolic stability.[3][4]
-
Enhanced Target Binding and Selectivity: The rigid conformation of spirocycles can lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for the target protein.[3]
-
Increased Novelty and Patentability: The unique structures of spirocyclic compounds offer opportunities for novel intellectual property.[1]
This guide will focus on a comparative assessment of this compound and two other widely utilized spirocyclic scaffolds: Spiro[3.3]heptane and 2-Oxa-6-azaspiro[3.3]heptane (a representative spiro-oxetane).
Comparative Analysis of Spirocyclic Scaffolds
While direct, head-to-head experimental data for this compound is limited in the public domain, we can extrapolate its likely properties and compare them to better-characterized spirocycles based on general principles and data from analogous structures.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed and experimental properties for the selected spirocyclic cores.
| Property | This compound (Parent Scaffold) | Spiro[3.3]heptane (Parent Scaffold) | 2-Oxa-6-azaspiro[3.3]heptane (Parent Scaffold) |
| Molecular Weight ( g/mol ) | 152.19[5] | 96.17[6] | 99.13[7] |
| Calculated LogP (XLogP3) | 1.9[5] | 2.3 | -0.7[7] |
| Topological Polar Surface Area (TPSA) (Ų) | 34.1[5] | 0 | 21.3[7] |
| Fraction of sp³ Carbons (Fsp³) | 0.78 | 1.0 | 0.8 |
| Aqueous Solubility | Likely low to moderate | Low | High[4] |
| Metabolic Stability | Likely moderate to high | High[8] | High[4][9] |
Key Insights:
-
This compound , with its two carbonyl groups, is expected to have a higher polarity and potentially better aqueous solubility compared to the purely hydrocarbon scaffold of spiro[3.3]heptane. However, the larger ring system may contribute to increased lipophilicity compared to smaller spirocycles.
-
Spiro[3.3]heptane is a highly rigid and lipophilic scaffold. Its derivatives have been explored as bioisosteres of benzene, often leading to improved metabolic stability.[5][8]
-
2-Oxa-6-azaspiro[3.3]heptane represents the class of spiro-oxetanes, which are known to significantly enhance aqueous solubility and metabolic stability while maintaining or improving target affinity.[4][9] The presence of heteroatoms allows for hydrogen bonding interactions and reduces lipophilicity.
Performance in Drug Discovery Parameters
The choice of a spirocyclic scaffold can significantly impact the overall performance of a drug candidate. The following table provides a qualitative comparison based on trends observed in medicinal chemistry literature.
| Parameter | This compound | Spiro[3.3]heptane | 2-Oxa-6-azaspiro[3.3]heptane |
| Synthetic Accessibility | Moderate | Moderate to High | Moderate |
| Metabolic Stability | Expected to be an improvement over aromatic systems | Generally high, resistant to oxidative metabolism[8] | Generally high, can direct metabolism away from CYP450 pathways[10] |
| Aqueous Solubility | Moderate, improvable through derivatization | Low, but can be improved with polar functional groups | High, often used to improve the solubility of parent compounds[4] |
| Lipophilicity (LogP/LogD) | Moderate | High | Low |
| Impact on Potency | Can provide a rigid scaffold to orient functional groups for optimal binding | Can improve potency by locking in a favorable conformation[3] | Can improve potency and selectivity[4] |
| Target Class Suitability | Broad, can be functionalized for various targets | Kinases, GPCRs, enzymes | Kinases, GPCRs, enzymes |
Experimental Protocols
To ensure objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for assessing key drug-like properties.
Kinetic Solubility Assay (Turbidimetric Method)
This assay determines the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.[11][12]
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader capable of measuring absorbance (turbidity)
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO.[11]
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the compound stock solution in DMSO to create a range of concentrations.
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing PBS (e.g., 198 µL) to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., 1%).[11]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[11]
-
Detection of Precipitation: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[11]
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to control wells containing only DMSO and buffer.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[13][14][15]
Materials:
-
Test compound
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare the microsomal incubation mixture containing liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the microsomal incubation mixture.
-
Add the test compound to initiate the reaction (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualization of Relevant Pathways and Workflows
p53-MDM2 Signaling Pathway Inhibition
Spirocyclic scaffolds, particularly spiro-oxindoles, have been successfully employed as inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy.[16][17] By blocking this interaction, p53 is stabilized and activated, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: p53-MDM2 pathway inhibition by a spirocyclic compound.
Experimental Workflow for Microsomal Stability Assay
The following diagram illustrates the key steps in determining the metabolic stability of a compound using a liver microsome assay.
Caption: Workflow for the microsomal metabolic stability assay.
Conclusion
This compound represents a valuable, albeit less explored, scaffold in the medicinal chemist's toolbox. Its dione functionality offers synthetic handles for further derivatization and likely imparts a degree of polarity that could be advantageous for solubility compared to purely aliphatic spirocycles like spiro[3.3]heptane. However, for applications where maximizing aqueous solubility and metabolic stability are paramount, spiro-oxetanes such as 2-oxa-6-azaspiro[3.3]heptane present a compelling alternative. The choice of the optimal spirocyclic scaffold will ultimately depend on the specific goals of the drug discovery program, including the target protein, desired ADME properties, and synthetic feasibility. This guide provides a framework for making an informed decision by comparing these scaffolds based on currently available data and established principles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spiro[3.3]heptane | C7H12 | CID 20277173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of the Physicochemical Properties of Spiro[3.5]nonane and Spiro[3.3]heptane Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer unique three-dimensional topologies is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent rigidity and defined spatial arrangement of substituents make them attractive for modulating physicochemical and biological properties. This guide provides an objective comparison of the physicochemical properties of two fundamental spiroalkanes: spiro[3.5]nonane and spiro[3.3]heptane.
The comparison will encompass key physicochemical parameters, including lipophilicity, melting and boiling points, and molecular rigidity. Due to the limited availability of experimental data for the parent hydrocarbons, this guide will leverage a combination of computed data for the parent systems and experimental data for simple derivatives to draw meaningful comparisons.
Data Presentation: Physicochemical Property Comparison
The following tables summarize the available computed and experimental physicochemical data for spiro[3.5]nonane and spiro[3.3]heptane and their simple derivatives. It is important to note that computed values are estimations and experimental values for derivatives are influenced by the respective functional groups.
Table 1: Computed Physicochemical Properties of Parent Spiroalkanes
| Property | Spiro[3.5]nonane | Spiro[3.3]heptane | Data Source |
| Molecular Formula | C₉H₁₆ | C₇H₁₂ | - |
| Molecular Weight ( g/mol ) | 124.22 | 96.17 | PubChem[1][2] |
| XLogP3 | 4.2 | 3.1 | PubChem[1][2] |
Table 2: Experimental Physicochemical Properties of Spiroalkane Derivatives
| Property | Spiro[3.5]nonan-6-one | Spiro[3.3]heptan-1-one | Spiro[3.5]nonane-7-carboxylic acid | Spiro[3.3]heptane-1-carboxylic acid |
| Molecular Formula | C₉H₁₄O | C₇H₁₀O | C₁₀H₁₆O₂ | C₈H₁₂O₂ |
| Boiling Point (°C) | 213.1 ± 8.0 (Predicted) | Not Available | 291.7 ± 8.0 (Predicted) | Not Available |
| Melting Point (°C) | Not Available | Not Available | Not Available | Not Available |
| Density (g/cm³) | 1.00 ± 0.1 (Predicted) | Not Available | 1.10 ± 0.1 (Predicted) | Not Available |
Note: The boiling points and densities for the spiro[3.5]nonane derivatives are predicted values and should be treated as estimations.
Discussion of Physicochemical Properties
Lipophilicity (logP): The computed XLogP3 values for the parent hydrocarbons indicate that spiro[3.5]nonane (XLogP3 = 4.2) is more lipophilic than spiro[3.3]heptane (XLogP3 = 3.1). This is expected due to the larger number of carbon and hydrogen atoms in spiro[3.5]nonane. This trend in lipophilicity is a critical consideration in drug design, as it influences properties such as solubility, membrane permeability, and metabolic stability.
Boiling and Melting Points: While experimental data for the parent compounds is scarce, the predicted boiling points for the ketone and carboxylic acid derivatives of spiro[3.5]nonane are provided. Generally, for non-polar hydrocarbons, boiling and melting points increase with molecular weight and surface area due to stronger van der Waals forces. Therefore, it can be inferred that spiro[3.5]nonane would exhibit higher boiling and melting points than spiro[3.3]heptane.
Molecular Rigidity: Both spiro[3.5]nonane and spiro[3.3]heptane are considered rigid scaffolds.[3] This rigidity stems from the spirocyclic fusion, which restricts conformational flexibility compared to their open-chain or monocyclic counterparts. Spiro[3.3]heptane, composed of two strained cyclobutane rings, is expected to be more rigid than spiro[3.5]nonane, which consists of a cyclobutane ring fused to a more flexible cyclohexane ring. The puckered nature of the cyclobutane rings in spiro[3.3]heptane derivatives has been confirmed by X-ray crystallography. This high degree of rigidity can be advantageous in drug design by pre-organizing substituents for optimal interaction with a biological target, potentially leading to increased potency and selectivity.
Experimental Protocols
Standard methodologies for determining key physicochemical properties are detailed below.
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is a classical approach for the experimental determination of logP.
-
Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.
-
Sample Preparation: A known concentration of the spiroalkane is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A measured volume of the spiroalkane solution is mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.
-
Analysis: The concentration of the spiroalkane in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) for the parent hydrocarbons or high-performance liquid chromatography (HPLC) for derivatives.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Melting Point
The melting point of solid derivatives can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
Determination of Boiling Point
For liquid samples, the boiling point can be determined using a micro-boiling point or distillation method.
-
Apparatus Setup: A small volume of the liquid is placed in a distillation flask with a boiling chip. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the given atmospheric pressure.
Mandatory Visualization
The following diagram illustrates the logical workflow for comparing the physicochemical properties of spiro[3.5]nonane and spiro[3.3]heptane systems.
Caption: Logical workflow for the comparative analysis of spiro[3.5]nonane and spiro[3.3]heptane.
References
A Comparative Guide to the Structure and Reactivity of Indane-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indane-1,3-dione and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide range of biological activities and applications.[1][2][3] This guide provides an objective comparison of the structural features and reactivity of various indane-1,3-dione derivatives, supported by experimental data. Detailed experimental protocols for key synthetic transformations are also provided.
Structural Features and Reactivity Overview
The reactivity of the indane-1,3-dione core is primarily centered around three key positions: the active methylene group at the 2-position, the two carbonyl groups, and the aromatic ring. Modifications at these positions significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its reactivity and biological activity.
The Active Methylene Group (C2)
The protons on the C2 carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, making this position a potent nucleophile. This acidity is central to many of the characteristic reactions of indane-1,3-diones.
The Carbonyl Groups
The carbonyl groups are electrophilic and can undergo reactions typical of ketones. They also play a crucial role in activating the adjacent C2 position.
The Aromatic Ring
The benzene ring can be substituted with various functional groups, which can modulate the electronic properties of the entire molecule, thereby influencing the reactivity of the dione system and providing opportunities for diverse biological interactions.
Comparative Reactivity in Key Reactions
The versatility of the indane-1,3-dione scaffold is evident in its participation in a variety of important organic reactions. The following sections compare the reactivity of different derivatives in these transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for functionalizing the C2 position of indane-1,3-dione, typically involving the reaction with aldehydes or ketones.[1][2] The presence of the two ketone groups makes the methylene group at C2 particularly adept for these reactions.[1][2]
The reaction is often catalyzed by a weak base, such as piperidine or sodium acetate, in a solvent like ethanol.[1][2] The reactivity of substituted indane-1,3-diones in Knoevenagel condensations is influenced by the electronic nature of the substituents on the aromatic ring.
| Indane-1,3-dione Derivative | Aldehyde/Ketone | Catalyst/Solvent | Yield (%) | Reference |
| Indane-1,3-dione | Benzaldehyde | Piperidine/Ethanol | >70 | [1] |
| 5-Methyl-1H-indene-1,3(2H)-dione | Malononitrile | Not specified | Mixture of isomers | [1] |
| Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylate | Malononitrile | Not specified | Mixture of isomers | [1] |
| 5-Fluoro-1H-indene-1,3(2H)-dione | Malononitrile | Not specified | Mixture of isomers | [1] |
| Indane-1,3-dione | Malononitrile | Sodium acetate or piperidine/Ethanol | 61-85 (for dicyano derivative) | [1] |
Electron-withdrawing groups on the aromatic ring can enhance the acidity of the C2 protons, potentially increasing the rate of the initial deprotonation step. Conversely, electron-donating groups may have the opposite effect.
Michael Addition
2-Alkylidene-indane-1,3-dione derivatives, formed via Knoevenagel condensation, are excellent Michael acceptors. They readily undergo conjugate addition with a variety of nucleophiles.
| 2-Alkylidene-indane-1,3-dione Derivative | Nucleophile | Catalyst/Solvent | Yield (%) | Reference |
| 2-Arylidene-indane-1,3-dione | 2-Hydroxyarylidene-indane-1,3-dione | DABCO | Not specified | [1] |
The electrophilicity of the β-carbon in the α,β-unsaturated system is influenced by the substituents on both the aryl ring of the alkylidene group and the indane-1,3-dione core. Electron-withdrawing groups on either ring system will generally enhance the reactivity towards Michael addition.
Synthesis of Heterocyclic Derivatives
Indane-1,3-dione is a versatile precursor for the synthesis of a wide array of fused heterocyclic compounds, many of which exhibit significant biological activities.[1]
| Reactants | Reaction Type | Product | Yield (%) | Reference |
| Indane-1,3-dione, Hydrazinecarboxamide, N-aryl-2-oxopropane-hydrazonoyl chloride | Multi-step | Bis-thiazoles | 78-89 | [1] |
| 2-Hydroxyarylidene-indane-1,3-dione, Hexenedione derivatives | Cascade double Michael addition/acetalization | Spiro indane-1,3-dione derivatives | Not specified | [1] |
Experimental Protocols
General Procedure for Knoevenagel Condensation
To a solution of the indane-1,3-dione derivative (1 equivalent) in ethanol, the corresponding aldehyde or ketone (1-1.2 equivalents) is added. A catalytic amount of piperidine (e.g., a few drops) is then added to the mixture. The reaction is stirred at room temperature or heated under reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.[1][2]
General Procedure for Michael Addition
To a solution of the 2-alkylidene-indane-1,3-dione derivative (1 equivalent) and the nucleophile (1-1.5 equivalents) in a suitable solvent (e.g., ethanol, THF, or DCM), a catalytic amount of a base (e.g., triethylamine, DBU, or sodium ethoxide) is added. The reaction mixture is stirred at room temperature or heated as required, with monitoring by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired Michael adduct.
Visualizations
Knoevenagel Condensation of Indane-1,3-dione with Benzaldehyde
Caption: Knoevenagel condensation workflow.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow.
Signaling Pathway: Anticoagulant Action of Indane-1,3-dione Derivatives
Certain 2-aryl-1,3-indandione derivatives, such as anisindione, exhibit anticoagulant properties by acting as Vitamin K antagonists.[4][5][6] They inhibit the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1), which is crucial for the Vitamin K cycle.[4] This inhibition prevents the regeneration of reduced Vitamin K, a necessary cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X in the liver, thus reducing blood coagulability.[4][6]
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Anisindione | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Spiro[3.5]nonane-1,3-dione: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Spiro[3.5]nonane-1,3-dione in a laboratory setting. These guidelines are compiled from best practices and data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this chemical.
Researchers, scientists, and drug development professionals are advised to handle this compound with care, adhering to the following operational and disposal plans. This guide aims to be a primary resource for ensuring laboratory safety and proper chemical handling.
Hazard Assessment and Analogy
Due to the limited availability of specific safety data for this compound, a conservative approach to handling and disposal is required. An analysis of structurally similar compounds, such as cyclohexanediones, suggests that this compound should be handled as a potential irritant. Standard laboratory precautions should be observed to minimize exposure.
Quantitative Data from Analogous Compounds
The following table summarizes key safety and hazard information for structurally related compounds. This data should be used as a precautionary guideline for handling this compound.
| Compound | CAS Number | Key Hazards | Disposal Recommendations |
| 1,2-Cyclohexanedione | 765-87-7 | Skin irritation, eye irritation, may cause respiratory irritation.[1] | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |
| 1,3-Cyclohexanedione | 504-02-9 | May be harmful if swallowed. Causes skin and eye irritation. | Consult a licensed professional waste disposal service to dispose of this material. |
| 1,4-Cyclohexanedione | 637-88-7 | May cause eye, skin, and respiratory tract irritation. | Offer surplus and non-recyclable solutions to a licensed disposal company. |
| 3,5,5-Trimethyl-1,2-cyclohexanedione | 57696-89-6 | Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye irritation.[2] | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant nitrile or neoprene gloves, safety goggles, and a laboratory coat.
-
Conduct all handling and disposal operations within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Avoid generating dust.
2. Waste Collection:
-
Designate a specific, properly labeled, and sealable waste container for this compound and other non-halogenated organic solid waste.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
The label should clearly indicate "Hazardous Waste," "Non-Halogenated Organic Solids," and list the chemical constituents, including "this compound."
3. Segregation of Waste:
-
Do not mix this compound waste with incompatible materials, such as strong oxidizing agents, acids, or bases.
-
Keep aqueous waste, halogenated solvent waste, and solid waste in separate, clearly labeled containers.
4. Storage of Waste:
-
Seal the waste container tightly when not in use.
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from direct sunlight and heat sources.
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.
-
Provide the disposal company with a complete and accurate inventory of the waste container's contents.
-
Never attempt to dispose of this compound by pouring it down the drain or discarding it with regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for Spiro[3.5]nonane-1,3-dione
This guide provides essential safety, handling, and disposal information for Spiro[3.5]nonane-1,3-dione, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Prevents inhalation of chemical dust. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, follow these procedures to mitigate risks.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[1]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
-
In all cases of exposure, seek medical attention.
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: The specific hazards arising from the chemical are not fully characterized.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
Disposal of Unused Chemical:
-
Dispose of this chemical as solid waste in accordance with local, state, and federal regulations. It should be collected in a labeled, sealed container.
Disposal of Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed bag and disposed of as chemical waste.
Visual Guides
To further clarify the procedural workflows, the following diagrams illustrate the key processes for handling and emergency response.
Caption: Workflow for handling this compound.
Caption: Logical flow for responding to emergencies.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
